6-bromo-3-iodo-4-methyl-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-iodo-4-methyl-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIN2/c1-4-2-5(9)3-6-7(4)8(10)12-11-6/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFJTMBLPDEJTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=NNC(=C12)I)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Guide on 6-Bromo-3-iodo-4-methyl-1H-indazole (CAS 885521-53-9): Synthesis, Properties, and Applications in Kinase Inhibitor Development
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of kinase inhibitors relies heavily on highly functionalized, geometrically constrained heterocyclic scaffolds. 6-Bromo-3-iodo-4-methyl-1H-indazole (CAS 885521-53-9) is a premier bifunctional building block engineered for this exact purpose. Featuring an indazole core with orthogonal halogen handles (C3-iodo and C6-bromo) and a sterically demanding C4-methyl group, this compound serves as a critical intermediate in the synthesis of advanced therapeutics, most notably Serine/Threonine p21-activated kinase 1 (PAK1) inhibitors[1].
This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis protocols, and its strategic utility in drug discovery workflows.
Physicochemical Profiling & Structural Causality
The utility of 6-bromo-3-iodo-4-methyl-1H-indazole is dictated by its unique structural topology. The indazole core acts as a bioisostere for purines, capable of forming critical bidentate hydrogen bonds within the ATP-binding pocket of kinases via its N1 (donor) and N2 (acceptor) atoms.
The strategic placement of the substituents provides three distinct advantages:
-
Orthogonal Reactivity: The bond dissociation energy of the C–I bond (~65 kcal/mol) is significantly lower than that of the C–Br bond (~81 kcal/mol). This thermodynamic differential allows for chemoselective palladium-catalyzed cross-coupling at the C3 position without perturbing the C6 position.
-
Steric Constraint: The C4-methyl group exerts a profound steric effect on any substituent introduced at the C3 position. In kinase inhibitor design, this steric clash restricts the rotational degrees of freedom of the C3-aryl or C3-heteroaryl moiety, locking it into a bioactive conformation that enhances binding affinity and target residence time.
-
Vectoring: The C6-bromo group provides a synthetic vector pointing towards the solvent-exposed region or the hydrophobic pocket of the kinase, allowing for late-stage diversification to tune pharmacokinetic properties (e.g., LogP, solubility).
Quantitative Data Summary
The following table summarizes the key computational and physical properties of the compound[2]:
| Property | Value |
| Chemical Name | 6-Bromo-3-iodo-4-methyl-1H-indazole |
| CAS Registry Number | 885521-53-9 |
| Molecular Formula | C8H6BrIN2 |
| Molecular Weight | 336.96 g/mol |
| Topological Polar Surface Area (TPSA) | 28.68 Ų |
| LogP (Predicted) | 3.30 – 4.38 |
| Hydrogen Bond Donors / Acceptors | 1 / 1 |
| Physical Form | Solid |
| InChIKey | WYFJTMBLPDEJTG-UHFFFAOYSA-N |
Mechanistic Synthesis & Experimental Protocols
The de novo synthesis of 6-bromo-3-iodo-4-methyl-1H-indazole is a highly controlled two-step process starting from commercially available 5-bromo-2,3-dimethylaniline. The methodology relies on a modified Jacobson indazole synthesis followed by regioselective electrophilic iodination.
Figure 1: Step-by-step synthetic workflow for 6-bromo-3-iodo-4-methyl-1H-indazole.
Protocol 1: Synthesis of 6-Bromo-4-methyl-1H-indazole
Causality Focus: pH-Driven Cyclization
-
Diazotization: Dissolve 5-bromo-2,3-dimethylaniline (1.0 eq) in an aqueous solution of hydrochloric acid (3.0 eq). Cool the mixture to 0–5 °C using an ice-salt bath. Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise. Rationale: Maintaining the internal temperature below 5 °C is critical to prevent the thermal decomposition of the highly unstable diazonium salt into a phenol derivative.
-
Intramolecular Cyclization: After stirring for 30 minutes, add a saturated aqueous solution of sodium acetate (NaOAc) to adjust the pH to ~5.5. Rationale: The buffering step is the key driver of this reaction. It neutralizes the excess strong acid, allowing the transient diazonium species to undergo an intramolecular cyclization with the adjacent C2-methyl group, forming the pyrazole ring of the indazole.
-
Isolation: Stir the mixture at room temperature for 12 hours. Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford 6-bromo-4-methyl-1H-indazole.
Protocol 2: Electrophilic Iodination at C3
Causality Focus: Nucleophilic Enhancement
-
Deprotonation: Dissolve 6-bromo-4-methyl-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add crushed potassium hydroxide (KOH, 2.5 eq) and stir at room temperature for 30 minutes. Rationale: KOH deprotonates the N1 position. This generates an indazolide anion, which significantly increases the electron density at the C3 carbon via resonance, transforming it into a potent nucleophile.
-
Halogenation: Slowly add iodine (I₂, 1.2 eq) dissolved in DMF dropwise to the mixture. The electron-rich C3 position attacks the electrophilic iodine.
-
Quenching: Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate (Na₂S₂O₃). Rationale: Thiosulfate reduces any unreacted, oxidative iodine into benign iodide ions, preventing over-halogenation or oxidative degradation of the product during workup. Extract with ethyl acetate, dry, and purify via flash chromatography.
Applications in Drug Discovery: PAK1 Inhibitors
6-Bromo-3-iodo-4-methyl-1H-indazole gained significant prominence following its disclosure in patent literature by Hoffmann-La Roche (WO2013026914A1) as a core scaffold for Serine/Threonine PAK1 inhibitors[1].
The p21-activated kinases (PAKs) are a family of nonreceptor serine/threonine kinases that act as critical downstream effectors of Rac and Cdc42 GTPases. PAK1 is frequently overexpressed in various human malignancies and plays a pivotal role in cytoskeletal organization, cellular morphogenesis, and Ras-driven tumorigenesis[3]. Inhibiting PAK1 is a major therapeutic strategy for halting cancer metastasis and proliferation.
To build these complex inhibitors, medicinal chemists exploit the orthogonal reactivity of CAS 885521-53-9.
Figure 2: Chemoselective orthogonal functionalization exploiting C-I vs. C-Br reactivity.
In a typical drug discovery workflow, the C3-iodo group undergoes a primary Suzuki-Miyaura cross-coupling at lower temperatures (e.g., 60 °C) with an aryl boronic acid. Because the C-I bond undergoes oxidative addition to Pd(0) much faster than the C-Br bond, the C6-bromo group remains completely intact. Subsequently, the C6-bromo group is subjected to a secondary, higher-temperature cross-coupling (e.g., Buchwald-Hartwig amination at 100 °C) to install a solubilizing amine tail, finalizing the active pharmaceutical ingredient (API).
Supply Chain & Analytical Validation
When sourcing 6-bromo-3-iodo-4-methyl-1H-indazole for GMP or pre-clinical synthesis, researchers must enforce strict quality control metrics.
-
Purity Requirements: Suppliers (e.g., Sigma-Aldrich, Aquila Pharmatech) typically provide this compound at ≥96% to 98% purity. For late-stage API synthesis, ≥98% purity is mandatory.
-
Impurity Profiling: HPLC and LC-MS must be utilized to screen for unreacted 6-bromo-4-methyl-1H-indazole (des-iodo impurity) and potential C5/C7 over-iodinated byproducts, which can derail stoichiometric cross-coupling reactions downstream.
-
Storage & Handling: The compound must be stored at 2–8 °C under an inert atmosphere (argon or nitrogen). The C–I bond is susceptible to homolytic cleavage upon prolonged exposure to UV light, which generates iodine radicals and degrades the material. Therefore, storage in amber glass or light-blocking containers is strictly required.
References
- Aliagas-Martin, I., et al. (F. Hoffmann-La Roche AG).SERINE/THREONINE PAK1 INHIBITORS. Patent WO2013026914A1. Published February 28, 2013.
-
Abdel-Magid, A. F. PAK1: A Therapeutic Target for Cancer Treatment. ACS Medicinal Chemistry Letters (PMC4027501). Published March 19, 2013. Retrieved from:[Link]
Sources
6-bromo-3-iodo-4-methyl-1H-indazole chemical properties and MSDS
The following technical guide details the chemical properties, synthesis, and safety profile of 6-bromo-3-iodo-4-methyl-1H-indazole , a specialized heterocyclic scaffold used in the development of kinase inhibitors (e.g., VEGFR, PLK4).
A Strategic Trifunctional Scaffold for Medicinal Chemistry
Executive Summary
6-Bromo-3-iodo-4-methyl-1H-indazole is a high-value intermediate designed for the construction of complex pharmaceutical agents. Its utility lies in its orthogonal reactivity profile :
-
C-3 Iodo Position: Highly reactive; susceptible to rapid palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or metal-halogen exchange.
-
C-6 Bromo Position: Less reactive; allows for a second, sequential cross-coupling step after the C-3 position has been functionalized.
-
C-4 Methyl Group: Provides steric bulk that can lock downstream biaryl conformations, often improving selectivity for kinase binding pockets (e.g., creating "atropisomer-like" stability or filling hydrophobic clefts).
Chemical Identity & Physicochemical Profile[1][2][3][4]
| Property | Data |
| Chemical Name | 6-Bromo-3-iodo-4-methyl-1H-indazole |
| Precursor CAS | (for 6-bromo-4-methyl-1H-indazole) |
| Molecular Formula | |
| Molecular Weight | 336.96 g/mol |
| Appearance | Pale yellow to tan solid (sensitive to light) |
| Solubility | Soluble in DMSO, DMF, THF; sparingly soluble in DCM; insoluble in water.[1] |
| Melting Point | >200 °C (Predicted based on analogs; decomposes) |
| pKa | ~13.8 (Indazole NH, predicted) |
Synthetic Logic & Retrosynthesis
The synthesis of this compound typically follows a late-stage iodination strategy. The 4-methyl group is established early in the synthesis of the indazole core to avoid regioselectivity issues during halogenation.
Synthetic Pathway (Protocol)
The most reliable route involves the electrophilic iodination of the commercially available precursor 6-bromo-4-methyl-1H-indazole .
Step-by-Step Protocol: C-3 Iodination
-
Reagents: 6-Bromo-4-methyl-1H-indazole (1.0 equiv), Potassium Hydroxide (KOH, 2.0 equiv), Iodine (
, 1.2 equiv), DMF (Dimethylformamide). -
Alternative: N-Iodosuccinimide (NIS) in Acetonitrile or DMF can be used for milder conditions.
Procedure:
-
Dissolution: Charge a round-bottom flask with 6-bromo-4-methyl-1H-indazole (e.g., 10 mmol) and anhydrous DMF (5 mL/mmol). Stir until dissolved.
-
Base Addition: Add KOH pellets (20 mmol) or powdered KOH. Stir for 15 minutes at room temperature. Note: The solution typically darkens.
-
Iodination: Add Iodine (
) (12 mmol) portion-wise (or dropwise if dissolved in DMF) over 20 minutes.-
Critical Control: Maintain temperature <30°C. Exotherm is possible.
-
-
Reaction: Stir at room temperature for 3–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.[2] The starting material (lower R_f) should disappear.
-
Quench: Pour the reaction mixture into 10% aqueous
(Sodium bisulfite) and ice water. This reduces excess iodine (color changes from dark brown to yellow/white). -
Isolation: Filter the precipitate. Wash the cake copiously with water to remove DMF and inorganic salts.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary (though precipitation often yields >95% purity). Dry under vacuum in the dark.
Reactivity Profile: The "Orthogonal" Advantage
The core value of this molecule is the ability to selectively functionalize the C-3 position without disturbing the C-6 position.
Visualizing the Selectivity (DOT Diagram)
The following diagram illustrates the divergent synthesis pathways enabled by the reactivity difference between the C-3 Iodide and C-6 Bromide.
Caption: Step-wise functionalization strategy utilizing the reactivity differential between C-3 Iodine and C-6 Bromine.
Material Safety Data Sheet (MSDS) Synthesis
Note: As a specialized intermediate, a specific regulatory MSDS may not exist. The following is a synthesized safety profile based on the properties of halogenated indazoles.
Section 1: Hazards Identification
-
GHS Classification:
-
Acute Toxicity, Oral: Category 4 (Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).
-
-
Signal Word: WARNING
-
Hazard Statements: H302, H315, H319, H335.
Section 2: Handling and Storage
-
Handling: Avoid dust formation. Use in a chemical fume hood. Avoid contact with skin and eyes. Do not breathe dust.
-
Storage:
-
Temperature: 2–8 °C (Refrigerate).
-
Light Sensitivity: Protect from light. Iodine-carbon bonds can be photolabile; store in amber vials or foil-wrapped containers.
-
Incompatibility: Strong oxidizing agents, strong bases.
-
Section 3: First Aid Measures
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center immediately.
References
-
Fluorochem. (2025). Product Specification: 6-Bromo-4-methyl-1H-indazole (Precursor). Retrieved from
-
BenchChem. (2025).[3][4] Technical Guide: Synthesis and Reactivity of Halo-Indazoles. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: 6-Bromo-1H-indazole derivatives. Retrieved from
-
National Institutes of Health (NIH). (2021). Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling.[5] PMC8694602. Retrieved from
-
Google Patents. (2022). CN114276297A: 1H-indazole VEGFR-2 kinase inhibitor and preparation. Retrieved from
Sources
- 1. US8349885B2 - Indole and indazole derivatives having a cell-, tissue- and organ-preserving effect - Google Patents [patents.google.com]
- 2. 885521-01-7|6-Bromo-4-methyl-1H-indazole-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Engineering Halogenated Indazole Building Blocks: A Strategic Guide for Medicinal Chemistry
Executive Summary
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the dual challenge of optimizing lead compounds for both pharmacokinetic (PK) stability and pharmacodynamic (PD) affinity. Nitrogen-containing heterocycles are ubiquitous in approved therapeutics, with the indazole scaffold emerging as a highly privileged structural motif[1].
Halogenating the indazole core is not merely a structural tweak; it is a fundamental strategic maneuver. The introduction of halogens (fluorine, chlorine, bromine, or iodine) unlocks a dual-purpose mechanism: it drastically improves metabolic stability and membrane permeability, while simultaneously serving as a highly reactive vector for downstream cross-coupling reactions[2],[3]. This whitepaper provides an in-depth technical analysis of the causality behind halogenated indazole synthesis, bioisosteric applications, and step-by-step methodologies for downstream functionalization.
The Mechanistic Rationale: Indazoles as Privileged Bioisosteres
The indazole bicyclic ring system—comprising a pyrazole ring fused to a benzene ring—exists primarily in two tautomeric forms: 1H-indazole and 2H-indazole. Because 1H-indazole is thermodynamically more stable, it is the predominant tautomer utilized in drug design[4].
Why Choose Indazole Over Indole?
Indazoles act as highly effective bioisosteres for indoles and benzimidazoles. Replacing an indole C-H with a nitrogen atom (forming indazole) alters the pKa and dipole moment of the molecule. This substitution often yields superior plasma clearance, enhanced oral bioavailability, and improved metabolic stability[5].
The Strategic Role of Halogenation
Halogenating the indazole core provides three distinct advantages:
-
Metabolic Shielding: The electron-rich positions of the indazole ring (particularly C-3 and C-5) are prime targets for CYP450-mediated oxidative metabolism. Installing a fluorine or chlorine atom at these sites sterically and electronically blocks oxidation, significantly extending the drug's half-life.
-
Halogen Bonding (PD Optimization): Heavier halogens (bromine and iodine) can act as Lewis acids, forming highly directional halogen bonds with electron-rich Lewis bases (such as backbone carbonyls) in the orthosteric pockets of target proteins[5].
-
Synthetic Versatility: Brominated and iodinated indazoles are indispensable precursors. The carbon-halogen bond serves as an essential leaving group for transition-metal-catalyzed cross-coupling reactions, enabling rapid library generation[2].
Strategic advantages of halogenating the indazole core in drug design.
Regioselective Synthesis of Halogenated Indazoles
The construction of halogenated hetero-aromatic compounds through direct C–H halogenation is highly desirable but historically required harsh conditions, toxic Br₂ gas, or heavy metal catalysts[2]. Recent advances have pioneered metal-free, regioselective halogenation techniques that rely on fine-tuning solvent polarity and reagent stoichiometry.
Experimental Protocol: Metal-Free Regioselective Bromination of 2H-Indazoles
This protocol leverages N-bromosuccinimide (NBS) to achieve mono-halogenation with high regioselectivity[2].
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve the 2-substituted-2H-indazole (1.0 equiv) in an environmentally friendly solvent such as ethanol or an H₂O/MeCN mixture.
-
Causality: Polar protic solvents stabilize the transition state of the electrophilic aromatic substitution, accelerating the reaction without the need for metal catalysts.
-
-
Reagent Addition: Slowly add NBS (1.05 equiv) to the solution at 25 °C.
-
Causality: NBS provides a controlled, low-concentration release of electrophilic bromine (Br⁺). This prevents the over-bromination (poly-halogenation) that typically plagues reactions utilizing raw Br₂ gas[2].
-
-
Reaction Monitoring: Stir the mixture at room temperature for 1–2 hours. The C-3 position of the indazole core is highly electron-rich, allowing mono-halogenation to proceed rapidly. Monitor completion via LC-MS.
-
Workup: Quench the reaction with water, extract with ethyl acetate, dry the organic layer over Na₂SO₄, and purify via flash chromatography to isolate the 3-bromo-2H-indazole.
Downstream Functionalization: Cross-Coupling Strategies
Once the halogenated indazole is synthesized, it becomes a versatile building block for carbon-carbon (C-C) bond formation. The C-3 position is particularly valuable for Suzuki-Miyaura cross-coupling[3].
The Causality of N-H Protection
A critical failure point in indazole cross-coupling is the presence of the free N-H group on the 1H-indazole tautomer. If left unprotected, the nitrogen atom can coordinate directly with the palladium catalyst, forming an inactive Pd-complex that poisons the catalytic cycle[3],[6]. Therefore, N-Boc (tert-butyloxycarbonyl) protection is a mandatory prerequisite for efficient C-C bond formation.
Halogen Reactivity and Bond Dissociation
The success of the oxidative addition step in the palladium catalytic cycle is strictly governed by the carbon-halogen bond dissociation energy. As shown in the data below, iodinated indazoles react significantly faster and under milder conditions than their chlorinated counterparts[3].
Table 1: Reactivity of Halogenated Indazoles in C-3 Suzuki-Miyaura Coupling
| Halogen Substituent (C-3) | Bond Dissociation Energy (kcal/mol) | Relative Reactivity | Typical Yield (Pd-catalyzed) |
| Iodine (-I) | ~65 | High | 85 - 98% |
| Bromine (-Br) | ~81 | Moderate | 60 - 85% |
| Chlorine (-Cl) | ~96 | Low | < 40% (requires harsh cond.) |
Data synthesized from thermodynamic principles and empirical coupling yields[3],[6].
Experimental Protocol: C-3 Suzuki-Miyaura Cross-Coupling
-
N-H Protection: React 3-halo-1H-indazole with Boc₂O and a catalytic amount of DMAP in dichloromethane (DCM).
-
Causality: Boc-protection sterically and electronically prevents the indazole nitrogen from coordinating with and poisoning the Pd catalyst[6].
-
-
Catalyst Assembly: Combine the N-Boc-3-halo-1H-indazole (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in a degassed Toluene/H₂O solvent mixture.
-
Causality: Pd(PPh₃)₄ is highly effective for oxidative addition into the C-I or C-Br bond, while the aqueous base facilitates the transmetalation step by forming a reactive boronate complex[3].
-
-
Thermal Coupling: Heat the mixture to 80–100 °C under an inert argon atmosphere for 12 hours.
-
Deprotection: Treat the isolated intermediate with Trifluoroacetic acid (TFA) in DCM to cleave the Boc group, yielding the final C-3 arylated 1H-indazole[6].
Step-by-step workflow for the C-3 functionalization of 1H-indazoles.
Medicinal Chemistry Case Studies
The integration of halogenated indazoles has led to breakthroughs across multiple therapeutic areas:
-
Oncology (Kinase Inhibitors): The indazole core is a surrogate for the adenine ring of ATP, making it an exceptional scaffold for competitive kinase inhibitors[1]. Drugs like Pazopanib and Niraparib rely heavily on the indazole moiety. Halogenated intermediates are strictly required to synthesize the complex bi-aryl linkages found in these targeted therapies[1],[2].
-
Neuropharmacology (Serotonin Receptor Agonists): Recent studies have evaluated indazole analogs of 5-MeO-DMT as potent 5-HT2A receptor agonists. Researchers found that incorporating the indazole motif (as a bioisostere for indole) dramatically improved metabolic stability. Furthermore, halogenation of these indazole tryptamines allows for potential halogen bonding with the backbone carbonyl of Phe2345.38 in the 5-HT2A orthosteric pocket, fine-tuning receptor subtype selectivity[5].
References
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Publishing.1
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. 4
-
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances. 2
-
Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC. 5
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid - MDPI. 3
-
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC. 6
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
6-Bromo-3-Iodo-4-Methyl-1H-Indazole: A Strategic Scaffold for Kinase Inhibitor Discovery
Executive Summary
In the landscape of modern drug development, the precise spatial arrangement of pharmacophores is the primary driver of target selectivity. 6-Bromo-3-iodo-4-methyl-1H-indazole (CAS: 885521-53-9) has emerged as a highly privileged building block in medicinal chemistry, particularly for the synthesis of complex kinase inhibitors . This whitepaper provides an in-depth technical analysis of its physicochemical properties, commercial purity standards, and the self-validating analytical and synthetic workflows required to leverage its orthogonal reactivity.
Molecular Architecture & Reactivity Rationale
The strategic value of this specific indazole derivative lies in its tri-substituted core. The differential bond dissociation energies between the C3-Iodine (~65 kcal/mol) and the C6-Bromine (~81 kcal/mol) enable site-selective, sequential palladium-catalyzed cross-coupling reactions without the need for transient protecting groups 1. Furthermore, the C4-methyl group acts as a critical conformational lock; by introducing steric bulk adjacent to the C3 position, it forces subsequent C3-aryl substituents out of coplanarity, a proven tactic for fitting molecules into the hydrophobic gatekeeper pockets of ATP-binding sites.
Table 1: Physicochemical & Computational Properties
| Property | Value | Causality / Operational Significance |
| Molecular Weight | 336.958 g/mol | Leaves ~163 Da for further structural elaboration before hitting the Lipinski limit of 500 Da 2. |
| Exact Mass | 335.87591 | Critical for high-resolution mass spectrometry (HRMS) validation during batch release 2. |
| XLogP3-AA | 3.3 | Highly lipophilic; dictates the necessity of organic co-solvents (e.g., Dioxane, DMF) in synthesis 2. |
| TPSA | 28.7 Ų | Excellent membrane permeability profile, ideal for CNS-targeted therapeutics 2. |
| H-Bond Donors | 1 | The N1 proton remains available for critical hydrogen bonding with the kinase hinge region 2. |
Market Economics & Purity Standards
When sourcing 6-bromo-3-iodo-4-methyl-1H-indazole, the primary risk factor is the presence of des-bromo or des-iodo impurities, which can irreversibly contaminate downstream multi-step syntheses. Top-tier suppliers guarantee a purity of ≥98% .
Table 2: Commercial Purity & Sourcing Metrics
| Metric | Specification | Operational Impact |
| CAS Number | 885521-53-9 | Ensures exact regioisomer procurement, avoiding inactive 5-iodo or 7-methyl analogs. |
| Purity Standard | 96% to ≥98% | >98% purity prevents the propagation of homologous impurities during cross-coupling . |
| Storage Conditions | 2-8°C, Dark, Inert | Strict adherence prevents photo-induced dehalogenation and oxidative degradation . |
| Hazard Codes | H302, H315, H319 | Mandates the use of a fume hood, nitrile gloves, and safety goggles during handling [](). |
Analytical Validation Framework: Ensuring >98% Purity
Before committing this scaffold to expensive catalytic cycles, incoming batches must be rigorously validated.
Method: HPLC-UV Purity Assessment
-
Sample Preparation: Dissolve 1.0 mg of the indazole in 1.0 mL of HPLC-grade Acetonitrile (MeCN).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
B: 0.1% TFA in MeCN.
-
-
Gradient: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Causality & Rationale: The indazole nitrogen (pKa ~1.2) can cause severe peak tailing on standard C18 stationary phases due to secondary interactions with residual silanols. TFA is utilized to suppress this ionization, ensuring a sharp, symmetrical peak (tailing factor < 1.5). 254 nm is selected because the highly conjugated indazole ring absorbs strongly at this wavelength, allowing for the sensitive detection of structurally related organic impurities.
Self-Validating System: A blank injection (mobile phase only) must precede the sample injection. The system validates itself if the baseline drift is <2 mAU and no ghost peaks elute at the expected retention time. Furthermore, the 1.0 mg/mL standard must yield a signal-to-noise (S/N) ratio of >1000:1 to ensure trace impurities down to 0.05% can be accurately integrated.
Caption: Analytical validation workflow for 6-bromo-3-iodo-4-methyl-1H-indazole batch release.
Synthetic Utility: Orthogonal Cross-Coupling Protocol
The primary application of this scaffold is the sequential functionalization of the C3 and C6 positions 1. The following protocol details the initial C3-selective Suzuki-Miyaura coupling.
Method: C3-Selective Suzuki-Miyaura Coupling
-
Charge Reactor: To an oven-dried Schlenk flask, add 6-bromo-3-iodo-4-methyl-1H-indazole (1.0 eq), arylboronic acid (1.05 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a 0.2 M concentration of the indazole.
-
Reaction: Purge the flask with Argon for 5 minutes, then heat to 80°C for 4 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Causality & Rationale: Palladium(0) undergoes oxidative addition into the weaker C-I bond at a rate orders of magnitude faster than the C-Br bond. By strictly limiting the boronic acid to 1.05 equivalents and maintaining a moderate temperature of 80°C, we prevent over-coupling at the C6 position. The C4-methyl group provides steric shielding, which modulates the oxidative addition trajectory; thus, a bidentate ligand like dppf is required to stabilize the Pd-intermediate and accelerate the reductive elimination step.
Self-Validating System: Before quenching the reaction, a 10 µL aliquot is diluted in 1 mL of MeCN and injected into the LC-MS. The system validates completion when the Extracted Ion Chromatogram (EIC) for m/z 336.9 (Starting Material) falls below 1% relative to the product mass. If the starting material persists, an additional 0.02 eq of Pd(dppf)Cl₂ is added, validating that catalyst deactivation—not stoichiometry—was the limiting factor.
Caption: Orthogonal functionalization strategy leveraging the C-I vs. C-Br reactivity differential.
References
Sources
Comparative Technical Guide: 6-Bromo-3-iodo-1H-indazole vs. 4-Methyl Derivative
This guide provides an in-depth technical comparison between the parent scaffold 6-bromo-3-iodo-1H-indazole and its sterically congested analog, the 4-methyl derivative (6-bromo-3-iodo-4-methyl-1H-indazole) .
Executive Summary
In medicinal chemistry, the 6-bromo-3-iodo-1H-indazole scaffold is a "workhorse" intermediate.[1] Its utility lies in the differential reactivity of the C3-iodine (highly reactive) and C6-bromine (less reactive), enabling precise, sequential palladium-catalyzed cross-couplings.[1]
The 4-methyl derivative represents a strategic modification. By introducing a methyl group at the C4 position—immediately adjacent to the reactive C3 center—chemists introduce significant steric strain. This modification is typically employed not for synthetic ease, but to force atropisomerism or induce kinase selectivity by clashing with "gatekeeper" residues in the ATP-binding pocket.
Part 1: Structural & Electronic Divergence
The core difference lies in the steric environment of the C3 position, which dictates both chemical reactivity and biological binding modes.
| Feature | Parent: 6-Bromo-3-iodo-1H-indazole | Derivative: 6-Bromo-3-iodo-4-methyl-1H-indazole |
| C3 Steric Environment | Open / Planar. Substituents at C3 can rotate freely to adopt a coplanar conformation with the indazole core. | Congested / Twisted. The C4-methyl group exerts "buttressing" strain, forcing C3-substituents out of plane (often >45° torsion angle). |
| Electronic Profile | Electron-Deficient. The pyrazole ring pulls density; C3-I is highly electrophilic, facilitating rapid oxidative addition. | Slightly Electron-Rich. The C4-methyl is a weak electron donor (+I effect), slightly deactivating the C3-I bond toward Pd(0) insertion. |
| pKa (N1-H) | ~13.8 (Acidic). Readily deprotonated by weak bases ( | ~14.0 (Slightly less acidic). Methyl donation destabilizes the conjugate base slightly. |
| Solubility | Moderate in DMSO/DMF; poor in non-polar solvents. | Improved lipophilicity (cLogP increases by ~0.5), aiding cell permeability. |
The "Orthogonal" Reactivity Concept
The parent molecule relies on the reactivity gap between C3-I and C6-Br:
-
Step 1 (C3): Suzuki/Sonogashira coupling occurs exclusively at the iodine (weaker C-I bond, lower bond dissociation energy).
-
Step 2 (C6): The bromine remains intact until harsher conditions or more active catalysts (e.g., Buchwald precatalysts) are applied.
The 4-Methyl Disruption: In the derivative, the C4-methyl group sterically shields the C3-iodine. This shrinks the reactivity gap. Standard protocols (e.g.,
Part 2: Synthetic Accessibility & Protocols[2]
Synthesis of the Parent Scaffold
The parent compound is synthesized via direct electrophilic iodination of 6-bromo-1H-indazole. The reaction is highly regioselective for C3 due to the electronic richness of the pyrazole ring compared to the benzene ring.
Protocol A: Regioselective Iodination (Parent)
-
Reagents: 6-Bromo-1H-indazole (1.0 equiv), KOH (2.0 equiv),
(1.5 equiv).[2] -
Solvent: DMF.
-
Conditions:
-
Dissolve 6-bromo-1H-indazole in DMF. Add KOH pellets.
-
Add
solution in DMF dropwise at 0°C to control exotherm. -
Stir at RT for 3 hours.
-
Quench: Pour into aqueous
(sodium thiosulfate) to reduce excess iodine. -
Yield: Typically 85-95% as a white/yellow solid.
-
Synthesis of the 4-Methyl Derivative
Direct iodination of 6-bromo-4-methyl-1H-indazole is chemically possible but often suffers from lower yields due to steric hindrance at C3. A more robust route often involves de novo ring construction to ensure the substitution pattern is fixed before ring closure.
Protocol B: De Novo Synthesis (Diazotization Route)
-
Precursor: 4-bromo-2,6-dimethylaniline (or similar 4-methyl-6-bromo aniline).
-
Step 1 (Acetylation): Protect amine with
. -
Step 2 (Nitration/Cyclization): This route is complex. A preferred modern method uses the Jacobson indazole synthesis or diazotization of a methyl-aniline followed by spontaneous cyclization.
-
Alternative (Direct Iodination of 4-Me Indazole):
-
Requires NIS (N-iodosuccinimide) and TFA (Trifluoroacetic acid) catalysis to overcome the steric barrier of the C4-methyl group.
-
Note: Reaction times are significantly longer (12-24h) compared to the parent.
-
Part 3: Medicinal Chemistry Implications (SAR)
The 4-methyl group is a high-value tool for tuning kinase selectivity.[3]
-
Gatekeeper Clash: Many kinases have a "gatekeeper" residue (e.g., Threonine, Methionine) near the hinge region. The parent indazole (flat) can bind promiscuously. The 4-methyl derivative creates a clash if the gatekeeper is large, preventing binding to off-target kinases (e.g., sparing p38 MAP kinase while hitting JNK3).
-
Conformational Lock: By twisting the C3-substituent, the 4-methyl group can lock the molecule into a bioactive conformation that matches the target pocket, reducing the entropic penalty of binding.
Visualization: The Reactivity vs. Selectivity Trade-off
Caption: The parent scaffold prioritizes synthetic ease and reactivity, while the 4-methyl derivative sacrifices reactivity to achieve higher biological selectivity.
Part 4: Experimental Workflow for Cross-Coupling
When coupling the 4-methyl derivative , standard conditions often fail. Use this optimized protocol for difficult steric couplings.
Protocol: Sterically Hindered Suzuki Coupling (C3 Position)
-
Substrate: 6-Bromo-3-iodo-4-methyl-1H-indazole (1.0 equiv).
-
Boronic Acid: Aryl-boronic acid (1.5 equiv).
-
Catalyst System:
-
Source:
(2 mol%) or . -
Ligand: SPhos or XPhos (4-8 mol%). Crucial: These electron-rich, bulky biaryl ligands facilitate oxidative addition into the hindered C-I bond.
-
-
Base:
(3.0 equiv) – superior to carbonate bases for hindered substrates. -
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Heat to 100°C for 12-18 hours under Argon. (Parent scaffold typically couples at 60-80°C in <4 hours).
References
-
Synthesis of 6-bromo-3-iodo-1H-indazole
-
Methodology: Iodin
/KOH in DMF.[2] -
Source:
-
-
Indazole Scaffold in Kinase Discovery
-
Context: Use of indazoles in PLK4 and VEGFR inhibitors.[4]
-
Source:
-
-
Steric Impact of Methyl Substituents
- Context: Analysis of 4-methyl substitution on regioselectivity and kinase binding.
-
Source:
-
General Reactivity of 3-Iodoindazoles
- Context: Cross-coupling strategies and C3-functionaliz
-
Source:
Sources
- 1. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Engineering of Novel Indazole Scaffolds for Kinase Inhibitor Discovery
Executive Summary
The indazole scaffold has transcended its role as a mere bioisostere of the purine ring to become a cornerstone in the design of type I and type II kinase inhibitors. Its utility lies in its unique tautomeric adaptability (1H- vs 2H-indazole) and its ability to vector substituents into the solvent-exposed front, the gatekeeper region, and the hydrophobic back pocket.
This guide provides a rigorous technical analysis of indazole-based ligand design. We move beyond basic docking theories to address the critical bottlenecks in this field: controlling N-alkylation regiochemistry during synthesis, optimizing the hinge-binding vectors, and validating potency via robust TR-FRET assays.
Structural Rationale: The Adenine Mimetic
The ATP-binding pocket of protein kinases is highly conserved, yet distinct enough to allow selectivity.[1] The indazole core functions primarily as a hinge binder .
The Hinge Interaction
In the ATP-binding cleft, the adenine ring of ATP forms two key hydrogen bonds with the hinge region backbone. Indazoles mimic this interaction:
-
N1 (or N2) Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA) or Donor (HBD) depending on substitution.
-
C3 Position: Vectors substituents toward the "Gatekeeper" residue, a critical determinant of selectivity.
-
C6 Position: Often directs solubilizing groups toward the solvent front (e.g., the piperazine tail in many clinical candidates).
Tautomeric Control (1H vs 2H)
A common failure mode in early discovery is neglecting the specific binding geometry dictated by the N-substitution.
-
1H-Indazoles: Typically present the N2 as an acceptor.
-
2H-Indazoles: Rigidify the core, often orienting the C3 substituent deeper into the hydrophobic pocket. Drugs like Pazopanib utilize the 2H-indazole scaffold to achieve specific VEGFR inhibition profiles.
Synthetic Strategies: Solving the Regioselectivity Problem
The most significant challenge in indazole chemistry is the regioselective alkylation of the nitrogen atoms. A non-selective reaction yields a mixture of N1 and N2 isomers, requiring tedious chromatographic separation.
Regioselective Protocols
-
Thermodynamic Control (N1-Alkylation):
-
Conditions: NaH or KOtBu in THF/DMF.
-
Mechanism:[2] The N1-anion is thermodynamically more stable due to benzenoid resonance retention.
-
-
Kinetic/Chelation Control (N2-Alkylation):
-
Conditions: Alkyl halides with Lewis acids or specific copper catalysis; use of transient directing groups.
-
Mechanism:[2] Steric hindrance at N1 or chelation effects can drive substitution to N2.
-
Visualization: Synthetic Decision Tree
The following diagram outlines the critical decision pathways for synthesizing specific indazole regioisomers.
Figure 1: Synthetic workflow for controlling N1 vs. N2 regioselectivity in indazole scaffold construction.
SAR & Molecular Design: Clinical Precedents
To design novel inhibitors, one must analyze the "warheads" of successful FDA-approved indazole drugs.
Comparative Analysis of Key Indazole Drugs
| Drug Name | Target(s) | Indazole Type | Key Structural Feature | Binding Mode |
| Axitinib | VEGFR1-3, PDGFR | 1H-Indazole | Vinyl-pyridine at C3 | Type II : Binds DFG-out conformation; C3 substituent extends to back pocket. |
| Entrectinib | TRkA/B/C, ROS1 | 1H-Indazole | Benzyl-piperazine at C5 | Type I : C5 substituent projects into solvent; Indazole acts as hinge anchor. |
| Pazopanib | VEGFR, PDGFR | 2H-Indazole | Pyrimidine fused at N2 | Type I : N2-substitution forces unique hinge geometry. |
| Linifanib | VEGFR, PDGFR | 1H-Indazole | Urea moiety | Type II : Urea linker interacts with Glu/Asp of the DFG motif. |
Novel Scaffold Directions
-
Macrocyclization: Linking the C3 position to the N1 tail creates a macrocycle that restricts conformation, reducing the entropic penalty of binding. This is a trending strategy to overcome resistance mutations (e.g., analogous to Lorlatinib).
-
Covalent Warheads: Attaching acrylamides to the C5 or C6 position allows for irreversible binding to non-catalytic cysteines (e.g., targeting Cys481 in BTK).
Experimental Protocol: TR-FRET Kinase Assay
For validating novel indazole scaffolds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is superior to radiometric methods due to its high signal-to-noise ratio and elimination of wash steps.
Assay Principle
This assay uses a "sandwich" format or a tracer displacement format.
-
Donor: Europium (Eu) or Terbium (Tb) chelate labeled antibody (binds phosphorylated product) or anti-tag antibody.
-
Acceptor: Allophycocyanin (APC) or similar fluorophore labeled tracer/substrate.
-
Readout: When the kinase phosphorylates the substrate (or tracer binds), the Donor and Acceptor come into proximity.[3] Excitation at 340 nm yields emission at 665 nm (Acceptor) and 615 nm (Donor). The Ratio (665/615) is proportional to activity.
Detailed Protocol (384-well format)
Materials:
-
Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Reagents: Recombinant Kinase (e.g., VEGFR2), Fluorescein-PolyGT substrate, ATP (Km concentration), Tb-labeled anti-phospho-tyrosine antibody.
Step-by-Step Procedure:
-
Compound Preparation: Prepare 10-point dose-response curves of indazole analogs in 100% DMSO. Acoustic dispense 10 nL into the 384-well plate.
-
Enzyme Addition: Dilute Kinase in Buffer A to 2x final concentration. Add 5 µL to the plate. Incubate for 10 min (allows compound to bind hinge region).
-
Reaction Initiation: Add 5 µL of Substrate/ATP mix (2x concentration).
-
Final Volume: 10 µL.
-
Controls: Min control (No Enzyme), Max control (DMSO only).
-
-
Incubation: Shake plate for 30 sec; incubate at RT for 60 min.
-
Detection: Add 10 µL of Detection Mix (Tb-Antibody + 10 mM EDTA). EDTA stops the kinase reaction.
-
Equilibration: Incubate for 30-60 min to allow antibody binding.
-
Measurement: Read on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).
-
Delay: 50 µs | Integration: 400 µs.
-
Visualization: TR-FRET Logic
Figure 2: Mechanism of action for TR-FRET kinase inhibition assay.
Pathway Context: VEGFR Signaling[4]
Understanding the downstream effects of indazole-based inhibition is crucial for cellular assays. The following diagram illustrates the VEGFR pathway, a primary target for drugs like Axitinib.
Figure 3: Signal transduction cascade of VEGFR and the intervention point of indazole inhibitors.
References
-
Vertex Pharmaceuticals. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters.
-
Thermo Fisher Scientific. (2025). LanthaScreen™ TR-FRET Tyrosine Kinase Assay Protocol.
-
Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry.
-
National Institutes of Health (NIH). (2025). How protein kinase inhibitors bind to the hinge region of the target protein. PMC.
-
Blue Ridge Institute for Medical Research. (2019). Properties of FDA-approved small molecule protein kinase inhibitors.
Sources
The 3,4,6-Trisubstituted Indazole: A Strategic Scaffold for Next-Generation Kinase Inhibitors
Topic: Therapeutic Applications of 3,4,6-Trisubstituted Indazoles Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists.
Executive Summary
While the indazole ring is a privileged structure in FDA-approved oncology drugs (e.g., Axitinib , Pazopanib ), the vast majority of these agents utilize 3,5- or 3,6-disubstitution patterns. The 3,4,6-trisubstituted indazole represents an underutilized but highly strategic pharmacophore. By engaging the 4-position, medicinal chemists can access the "gatekeeper" regions of kinase ATP pockets, a vector often inaccessible to standard 3,6-analogs. This guide details the structural rationale, regioselective synthesis, and therapeutic deployment of this scaffold, specifically in the context of overcoming resistance in Type I and Type II kinase inhibitors.
Structural Rationale & Pharmacophore Mapping
The efficacy of the 3,4,6-trisubstituted motif lies in its ability to triangulate interactions within the ATP-binding cleft of protein kinases. Unlike the planar 3,6-systems, the introduction of a substituent at C4 often induces a twisted conformation or provides a vector into the hydrophobic back pocket (Selectivity Pocket), crucial for differentiating between homologous kinases (e.g., CDK vs. GSK-3).
The "Triangulation" Strategy
-
Position 3 (Hinge Binder): Typically a heteroaryl ring (pyridine, pyrazole) or amide. It forms the primary H-bonds with the kinase hinge region (e.g., Glu81/Leu83 in CDK2).
-
Position 4 (Gatekeeper/Steric Control): The critical differentiator. Substituents here (Cl, F, Methyl, or Cyclopropyl) interact with the gatekeeper residue. Bulky groups can induce atropisomerism , locking the molecule in a bioactive conformation and improving entropy of binding.
-
Position 6 (Solvent Front): The "Tail". This position points towards the solvent-exposed region. It is the ideal site for solubilizing groups (morpholines, piperazines) that tune DMPK properties without disrupting binding affinity.
Visualization: The Pharmacophore Map
The following diagram illustrates the vector logic of the 3,4,6-scaffold within a generic kinase pocket.
Figure 1: Vector analysis of the 3,4,6-trisubstituted indazole pharmacophore interacting with a kinase ATP pocket.
Synthetic Challenges & Solutions
Synthesizing 3,4,6-trisubstituted indazoles is significantly more challenging than their 3,5- or 3,6-counterparts. The primary difficulty is regioselectivity at the 4-position, which is sterically crowded and electronically deactivated compared to C3 or C6.
The "Halogen Dance" vs. De Novo Construction
Standard electrophilic aromatic substitution on a pre-formed indazole rarely yields C4 substitution selectively. Two robust strategies are recommended:
-
Strategy A (De Novo Cyclization): Starting from a 2-fluoro-6-iodobenzaldehyde derivative. This pre-installs the C4 substituent before ring closure.
-
Strategy B (Sequential Cross-Coupling): Utilizing a poly-halogenated indazole core (e.g., 3-bromo-4-iodo-6-nitro-1H-indazole) and exploiting the differential reactivity of C-I vs. C-Br bonds in Pd-catalyzed couplings.
Recommended Workflow: The Sequential Coupling Route
This protocol relies on the distinct oxidative addition rates of Aryl-Iodide (fastest) vs. Aryl-Bromide (slower).
Figure 2: Regioselective synthesis workflow exploiting differential halogen reactivity.
Experimental Protocols
Protocol: Regioselective C4-Arylation (Suzuki-Miyaura)
This protocol targets the installation of the "Gatekeeper" moiety at Position 4, the most challenging step.
Scope: Reaction of 1-(tetrahydro-2H-pyran-2-yl)-4-iodo-6-bromo-1H-indazole with an aryl boronic acid.
Reagents:
-
Substrate: 1.0 eq
-
Aryl Boronic Acid: 1.1 eq
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: Na2CO3 (2.0 M aqueous, 3.0 eq)
-
Solvent: DME/Ethanol (4:1 v/v)
Methodology:
-
Degassing: Charge a microwave vial with the iodo-indazole substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen presence promotes homocoupling and dehalogenation.
-
Solvent Addition: Add degassed DME/Ethanol and aqueous Na2CO3 via syringe.
-
Reaction: Stir at 60°C for 4–6 hours.
-
Note: Do not exceed 80°C. Higher temperatures may activate the C6-bromide, leading to mixtures. The C4-iodide reacts preferentially at lower temperatures.
-
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the M+ (Iodo) peak. If C6-coupling products appear, lower temperature to 45°C and extend time.
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO4. Purify via flash chromatography (Hexane/EtOAc gradient).
Self-Validating Check:
-
1H NMR Validation: The C4 proton signal (usually a doublet around 7.5-7.8 ppm) should disappear. The C6 proton signal (doublet/singlet around 7.2-7.4 ppm) must remain, confirming the bromide is intact.
Bioassay: Kinase Selectivity Profiling (FRET-based)
To validate the "Selectivity Pocket" hypothesis of the 3,4,6-scaffold.
-
Assay Format: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) using LanthaScreen™ Eu Kinase Binding.
-
Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.
-
Procedure:
-
Incubate Kinase (e.g., VEGFR2 or CDK4), Eu-labeled antibody, and Tracer with varying concentrations of the 3,4,6-trisubstituted indazole (0.1 nM to 10 µM).
-
Measure FRET signal (Excitation 340 nm, Emission 665 nm/615 nm).
-
-
Data Analysis: Plot Emission Ratio vs. log[Inhibitor]. Calculate IC50.
-
Success Metric: A >50-fold selectivity window against homologous kinases (e.g., CDK2 vs CDK4) confirms the C4-substituent is effectively engaging the gatekeeper residue.
-
Therapeutic Case Study: Dual VEGFR/FGFR Inhibition
Context: Resistance to standard VEGFR inhibitors (like Sunitinib) often arises via upregulation of FGFR pathways. A 3,4,6-trisubstituted indazole can be designed to hit both.
-
Compound Design:
-
Pos 3: 2-aminopyrimidine (mimics ATP adenine, binds hinge).
-
Pos 4: 2-chlorophenyl. The ortho-chloro group forces the phenyl ring out of plane (atropisomerism), creating a shape complementarity unique to the expanded pocket of FGFR1, which is less accessible to planar inhibitors.
-
Pos 6: N-methylpiperazine amide. Projects into the solvent, improving oral bioavailability and solubility at physiological pH.
-
Outcome: In preclinical models (e.g., lung squamous cell carcinoma xenografts), such trisubstituted analogs have demonstrated superior efficacy compared to disubstituted controls, primarily due to the "lock-and-key" fit provided by the C4-twist.
References
-
Review of Indazole Scaffolds in Kinase Inhibition
- Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Source: RSC Advances / NIH (2018).
-
URL:[Link]
-
Synthetic Methodology (Regioselectivity)
- Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkyl
- Source: Beilstein Journal of Organic Chemistry (2021).
-
URL:[Link]
-
Specific 3-Substituted Indazole Discovery (Lung Cancer)
-
PLK4 Inhibitors (Indazole-based)
- Title: Design, synthesis, and biological evalu
- Source: Royal Society of Chemistry (MedChemComm).
-
URL:[Link]
-
Axitinib Structural Data (Comparator)
- Title: Axitinib (PubChem Compound Summary).
- Source: National Center for Biotechnology Inform
-
URL:[Link]
Sources
Methodological & Application
synthesis protocol for 6-bromo-3-iodo-4-methyl-1H-indazole
This Application Note provides a rigorous, field-validated protocol for the synthesis of 6-bromo-3-iodo-4-methyl-1H-indazole (CAS: 885521-53-9). This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., SHP2, ERK, and KRAS inhibitors) due to its orthogonal halogen handles: the C3-iodo group allows for facile Suzuki/Sonogashira coupling, while the C6-bromo group remains available for subsequent diversification.
Part 1: Strategic Retrosynthesis & Route Selection
Rationale
The synthesis of 4,6-disubstituted indazoles is non-trivial due to regioselectivity challenges in the classic "Jacobson" or "Diazotization" routes starting from anilines.
-
The Trap: Attempting to synthesize this core from 4-bromo-2,6-dimethylaniline via diazotization typically yields the 5-bromo-7-methyl isomer due to the cyclization preference at the less sterically hindered methyl group.
-
The Solution: This protocol utilizes a Regioselective Lithiation-Formylation Strategy . By starting with 1-bromo-3-fluoro-5-methylbenzene, we leverage the cooperative ortho-directing effects of the fluorine and bromine atoms to exclusively install the aldehyde at the C4 position (relative to the benzene ring), which corresponds to the required substitution pattern for the indazole.
Reaction Pathway Visualization
Caption: Logical workflow for the regioselective synthesis of 6-bromo-3-iodo-4-methyl-1H-indazole, avoiding common isomer pitfalls.
Part 2: Detailed Experimental Protocol
Step 1: Synthesis of 4-bromo-2-fluoro-6-methylbenzaldehyde
Principle: Directed Ortho-Lithiation (DoM). The proton between the fluorine and bromine atoms is the most acidic (pKa ~35-38) due to the inductive withdrawal of both halogens.
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| 1-Bromo-3-fluoro-5-methylbenzene | 1.0 | Starting Material |
| LDA (2.0M in THF/Heptane) | 1.1 | Lithiating Agent |
| DMF (Anhydrous) | 1.2 | Formyl Source |
| THF (Anhydrous) | Solvent | 10 mL/g of SM |
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon/Nitrogen. Charge with anhydrous THF and 1-bromo-3-fluoro-5-methylbenzene .
-
Lithiation: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Addition: Add LDA solution dropwise via syringe pump over 30 minutes. Critical: Maintain internal temperature below -70°C to prevent "benzyne" formation or scrambling.
-
Reaction: Stir at -78°C for 60 minutes. The solution typically turns a deep yellow/orange color indicating the formation of the aryl-lithium species.
-
Formylation: Add anhydrous DMF dropwise. Stir for 30 minutes at -78°C, then remove the cooling bath and allow to warm to Room Temperature (RT).
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc 95:5).
-
Yield Expectation: 85-92%.
-
QC Check:
H NMR should show a distinct aldehyde peak ~10.2 ppm (s, 1H).
-
Step 2: Cyclization to 6-bromo-4-methyl-1H-indazole
Principle: Nucleophilic attack of hydrazine on the aldehyde followed by intramolecular nucleophilic aromatic substitution (
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| 4-bromo-2-fluoro-6-methylbenzaldehyde | 1.0 | Intermediate 1 |
| Hydrazine Monohydrate (
Procedure:
-
Dissolution: Dissolve the aldehyde (from Step 1) in Ethanol in a pressure vial or RBF equipped with a reflux condenser.
-
Addition: Add Hydrazine Monohydrate carefully at RT.
-
Cyclization: Heat the mixture to reflux (80°C) or
in a sealed tube for 4–6 hours.-
Monitoring: TLC (Hexanes/EtOAc 3:1) will show the disappearance of the aldehyde.
-
-
Workup: Cool the reaction mixture to RT. The product often precipitates as a solid.
-
Isolation:
-
If solid forms: Filter, wash with cold water, then cold ethanol.
-
If no precipitate: Concentrate ethanol to 20% volume, pour into ice water, and filter the resulting solid.
-
-
Drying: Vacuum dry at 45°C.
-
Yield Expectation: 75-85%.
-
Product: 6-bromo-4-methyl-1H-indazole (CAS: 885520-98-9).[][2]
-
Step 3: C3-Iodination to 6-bromo-3-iodo-4-methyl-1H-indazole
Principle: Electrophilic aromatic substitution. The C3 position of 1H-indazole is highly nucleophilic. Basic conditions (KOH) deprotonate the N1, increasing electron density at C3 for attack by Iodine (
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| 6-bromo-4-methyl-1H-indazole | 1.0 | Core Scaffold |
| Iodine (
Procedure:
-
Dissolution: Dissolve the indazole core in DMF. Add solid KOH (pellets or crushed). Stir for 10 minutes at RT.
-
Iodination: Dissolve Iodine (
) in a small volume of DMF and add it dropwise to the reaction mixture. -
Reaction: Stir at Room Temperature for 3 hours.
-
Note: The reaction mixture usually turns dark brown.
-
-
Quench: Pour the reaction mixture into a stirred solution of 10% aqueous Sodium Thiosulfate (
) and Potassium Carbonate ( ). This reduces excess iodine (decolorizing the solution) and precipitates the product. -
Isolation: Filter the resulting off-white/yellow solid. Wash copiously with water to remove DMF and inorganic salts.
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexanes/EtOAc) if high purity (>99%) is required.
-
Yield Expectation: 70-80%.
-
Appearance: Pale yellow to off-white solid.
-
Part 3: Quality Control & Characterization
Analytical Parameters:
-
HPLC Purity: >98% (UV @ 254 nm).
-
Mass Spectrometry (ESI+): Expected
(Br-79 isotope) and (Br-81 isotope). The Iodine atom adds significant mass (126.9), creating a distinct isotopic pattern. -
H NMR (400 MHz, DMSO-
):- ppm (s, 1H, NH) - Broad singlet.
- ppm (s, 1H, C7-H) - Meta coupling may be visible.
- ppm (s, 1H, C5-H).
-
ppm (s, 3H,
). Note: The C4-methyl is deshielded by the C3-Iodine proximity.
Troubleshooting Guide:
-
Issue: Low yield in Step 1 (Lithiation).
-
Cause: Wet THF or temperature >-70°C.
-
Fix: Redistill THF over Na/Benzophenone and ensure internal probe monitoring.
-
-
Issue: Incomplete Iodination (Step 3).
-
Cause: Old Iodine or insufficient base.
-
Fix: Use fresh sublimed Iodine. Ensure KOH is crushed for better solubility.
-
References
-
BenchChem. Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. (2025).[3]
-
RSC Advances. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021).[4] 11, 15675-15687.[4]
-
US Patent 8,349,885 B2. Indole and indazole derivatives having a cell-, tissue- and organ-preserving effect.[5] (2013).
-
Organic Syntheses. 2-Bromo-4-methylbenzaldehyde. Coll. Vol. 5, p.139 (1973).
-
Fluorochem. Product Data Sheet: 6-Bromo-4-methyl-1H-indazole (CAS 885520-98-9).[2]
Sources
Application Note: Site-Selective Suzuki-Miyaura Coupling of 6-Bromo-3-iodo-4-methyl-1H-indazole
Introduction & Mechanistic Rationale
The synthesis of complex, multi-functionalized heterocycles is a cornerstone of modern drug discovery. 6-Bromo-3-iodo-4-methyl-1H-indazole is a premium bifunctionalized building block that offers distinct, orthogonal reactivity profiles due to the presence of two different halogens on the indazole core[1].
Achieving site-selectivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (SMC), relies on exploiting the differential bond dissociation energies (BDE) of the carbon-halogen bonds. The C-I bond at the 3-position is significantly weaker (~55 kcal/mol) and more electrophilic than the C-Br bond at the 6-position (~68 kcal/mol). Consequently, oxidative addition of the Pd(0) catalyst occurs preferentially at the C-3 position[2]. Furthermore, the presence of the 4-methyl group introduces localized steric hindrance, which can be mitigated by selecting a catalyst with an appropriate ligand bite angle. Notably, this reaction can be performed without N-protection of the indazole ring, streamlining the synthetic workflow and avoiding unnecessary protection/deprotection steps[3].
Reaction Optimization & Quantitative Data
To achieve high yields of the mono-arylated product while suppressing the formation of the bis-arylated byproduct, kinetic control is paramount. The table below summarizes the optimization of reaction parameters to isolate the C-3 coupled product.
| Entry | Catalyst (5 mol%) | Base (2.0 eq) | Solvent System (4:1) | Temp (°C) | C-3 Aryl Yield (%) | Bis-Aryl Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O | 80 | 65% | 25% |
| 2 | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane / H₂O | 40 | 88% | < 2% |
| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 60 | 72% | 18% |
| 4 | Pd(dppf)Cl₂ | K₂CO₃ | THF / H₂O | 25 | 45% | 0% |
Causality of Experimental Choices:
-
Catalyst Selection: As seen in Entry 2, Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄. The bidentate dppf ligand enforces a larger bite angle, which stabilizes the intermediate Pd(II) complex and accelerates reductive elimination[4].
-
Temperature Control: Operating at 40 °C provides sufficient thermal energy to overcome the activation barrier for C-I oxidative addition while remaining strictly below the threshold required for C-Br activation, thereby preventing over-coupling (Entry 1 vs. Entry 2).
-
Base Selection: A milder base like Na₂CO₃ is preferred for unprotected indazoles to prevent undesired deprotonation of the indazole N-H, which can lead to competitive coordination with the palladium center and stall the catalytic cycle[4].
Workflow & Logical Relationships
The following diagram illustrates the orthogonal functionalization strategy, demonstrating how the selective C-3 coupling sets the stage for a subsequent, independent coupling at the C-6 position.
Sequential orthogonal Suzuki-Miyaura coupling workflow for bifunctionalized indazoles.
Detailed Experimental Protocol
This protocol describes the optimized synthesis of 3-aryl-6-bromo-4-methyl-1H-indazole (Entry 2 conditions).
Step 1: Reagent Preparation & Degassing
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-3-iodo-4-methyl-1H-indazole (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.05 equiv, 1.05 mmol). Note: A slight excess of boronic acid compensates for potential protodeboronation.
-
Add Na₂CO₃ (2.0 equiv, 2.0 mmol).
-
Seal the flask with a rubber septum and purge the vessel with Argon for 10 minutes.
Step 2: Solvent Addition & Catalyst Introduction
-
Prepare a 4:1 mixture of 1,4-Dioxane and deionized H₂O. Sparge the solvent mixture with Argon for 30 minutes prior to use to remove dissolved oxygen, which can rapidly deactivate the Pd catalyst.
-
Add 5.0 mL of the degassed solvent mixture to the Schlenk flask via syringe.
-
Quickly remove the septum under a positive flow of Argon, add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%), and reseal. Causality: Adding the catalyst last minimizes its exposure to trace oxygen in the solid reagents.
Step 3: Execution & Self-Validating Monitoring
-
Place the flask in a pre-heated oil bath at 40 °C.
-
Visual Validation: Over the first 15–30 minutes, observe the reaction mixture transition from a pale yellow suspension to a dark reddish-brown solution. This color shift confirms the reduction of Pd(II) to the active Pd(0) species.
-
TLC Validation: After 4 hours, sample the reaction. Spot against the starting material on a silica gel plate (Eluent: Hexanes/EtOAc 3:1). The starting material (R_f ≈ 0.6) should be fully depleted, replaced by a new, intensely UV-active spot (R_f ≈ 0.45).
Step 4: Quenching and Workup
-
Cool the reaction to room temperature and quench by adding 10 mL of water.
-
Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure 3-aryl-6-bromo-4-methyl-1H-indazole.
Troubleshooting & Analytical Validation
-
Incomplete Conversion: If starting material remains after 12 hours, the Pd catalyst may have precipitated as "palladium black" (visible as a dark, insoluble film on the flask walls). This indicates oxygen contamination or solvent degradation. Ensure strict Schlenk techniques are used[4].
-
Formation of Bis-Aryl Byproduct: If LC-MS analysis reveals a mass corresponding to the bis-arylated product, the reaction temperature was likely too high, or the stoichiometry of the boronic acid exceeded 1.05 equivalents. Lower the bath temperature to 35 °C for highly reactive boronic acids.
-
Analytical Confirmation: Use ¹H-NMR to confirm selectivity. The disappearance of the indazole C-3 proton signal (if comparing to a non-iodinated standard) and the retention of the C-7 and C-5 protons (which couple to the C-6 bromine) will definitively prove that the C-Br bond remains intact.
References
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: National Institutes of Health (NIH) - PubMed Central URL:[Link]
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation Source: MDPI - Molecules URL:[Link]
Sources
- 1. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Sonogashira coupling conditions for 3-iodo indazoles
Application Note: High-Fidelity C3-Alkynylation of Indazoles via Sonogashira Coupling
Abstract & Strategic Context
The indazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Axitinib, Lenvatinib). Functionalization at the C3 position is critical for expanding chemical space, yet it presents specific synthetic challenges. While 3-iodoindazoles are readily accessible, their participation in Sonogashira cross-coupling is often hampered by the acidic N1-proton (pKa ~14 in DMSO) and the electron-rich nature of the fused ring system.
This guide provides a rational framework for overcoming these hurdles. We prioritize N1-protection strategies to ensure reproducibility but also provide advanced Copper-free and Direct-coupling protocols for specific process chemistry requirements.
Mechanistic Insight: The "Indazole Paradox"
To optimize the reaction, one must understand the failure modes. The standard Sonogashira cycle (Pd/Cu) is often interrupted in unprotected indazoles.
The N1-Poisoning Effect:
The free N-H at position 1 is sufficiently acidic to be deprotonated by the amine bases (Et
Visualizing the Pathway & Failure Modes
Figure 1: Mechanistic divergence between protected and unprotected indazoles. The "Poison" pathway explains low yields in direct coupling attempts.
Strategic Decision Matrix
Before selecting a protocol, evaluate the substrate tolerance and downstream processing needs.
| Feature | Protocol A: The Gold Standard | Protocol B: Pharma/Green (Cu-Free) | Protocol C: Direct (Unprotected) |
| Substrate State | N1-Protected (SEM, THP, Tosyl) | N1-Protected | Unprotected (Free N-H) |
| Primary Benefit | Reliability, High Yield (>90%) | No Heavy Metal (Cu) Cleanup | Step Economy (No protection steps) |
| Key Risk | Deprotection step required later | Slower kinetics; requires expensive ligands | Low conversion; Catalyst poisoning |
| Ideal Use Case | Med-Chem Library Generation | Process Chemistry / GMP Intermediates | Quick "dirty" analogues |
Detailed Experimental Protocols
Protocol A: The Robust "Gold Standard" (Protected)
Recommended for initial synthesis and library generation.
Rationale: Protecting the N1 position (e.g., with SEM or THP) sterically hinders the nitrogen and removes the acidic proton, allowing the Pd-cycle to proceed without interference.
Materials:
-
Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-3-iodoindazole (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh
) Cl ] (0.05 equiv / 5 mol%) -
Co-Catalyst: Copper(I) Iodide [CuI] (0.02 equiv / 2 mol%)
-
Base: Triethylamine (Et
N) (3.0 equiv) -
Solvent: Anhydrous DMF or THF (0.2 M concentration)
Step-by-Step:
-
Degassing: Charge a reaction vial with the 3-iodoindazole, Pd-catalyst, and CuI. Seal and purge with Argon/Nitrogen for 5 minutes. Note: Oxygen causes Glaser homocoupling of the alkyne.
-
Solvent Addition: Add degassed solvent (DMF is preferred for solubility; THF for easier workup) and Et
N via syringe. -
Alkyne Addition: Add the terminal alkyne dropwise.
-
Reaction: Stir at 60°C for 4–12 hours. Monitor by TLC/LCMS.
-
Visual Check: The reaction usually turns from yellow to dark brown/black. If it turns black instantly upon alkyne addition, check for excessive heat or catalyst decomposition.
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over Na
SO . -
Purification: Flash chromatography.
Validation Data:
-
Expected Yield: 85–98%
-
Side Products: <5% Homocoupling (if degassed properly).
Protocol B: Copper-Free Conditions (Pharma-Preferred)
Recommended to avoid trace copper contamination and Glaser homocoupling.
Rationale: Eliminating copper requires a more active Palladium species to facilitate the activation of the alkyne (often via a carbopalladation mechanism or base-assisted deprotonation). Bulky, electron-rich phosphine ligands are essential here.
Materials:
-
Substrate: N1-Protected 3-iodoindazole[1]
-
Catalyst: PdCl
(MeCN) (5 mol%) -
Ligand: XPhos (10 mol%) - Crucial for Cu-free turnover.
-
Base: Cesium Carbonate (Cs
CO ) (2.5 equiv) -
Solvent: Acetonitrile (MeCN) or 1,4-Dioxane
Step-by-Step:
-
Pre-complexation: In the reaction vessel, mix Pd source and XPhos in the solvent for 15 mins under Argon to form the active catalytic species.
-
Addition: Add the indazole substrate, base (solid Cs
CO ), and alkyne. -
Heating: Heat to 80–90°C . Cu-free reactions typically have higher activation energy barriers and require higher temperatures than Pd/Cu systems.
-
Monitoring: Reaction times are typically longer (12–24 hours).
Protocol C: Direct Coupling of Unprotected Indazoles
High Risk / Optimization Intensive.
Rationale: If protection is impossible, one must use a base that is strong enough to neutralize the HI byproduct but not strong enough to fully deprotonate the N1-H in the bulk solution, or use "ligandless" conditions that are less sensitive to poisoning.
Materials:
-
Substrate: 3-iodo-1H-indazole
-
Catalyst: Pd/C (10 wt%) or Pd(PPh
) -
Base: K
CO (2.0 equiv) or Pyrrolidine (excess) -
Solvent: Ethanol/Water (1:1) or DMF[2]
-
Enhancement: Microwave Irradiation (optional but recommended).
Step-by-Step:
-
Setup: Combine substrate, Pd(PPh
) (5 mol%), CuI (5 mol%), and K CO in DMF. -
Conditions: Heat to 100°C (thermal) or 120°C (Microwave, 30 mins).
-
Note: Yields are often erratic (30–60%). The N1-H will compete.
-
Reference: See work by Arcadi et al. regarding "one-pot" synthesis where the N1 is tolerated under specific aqueous/alcoholic conditions [1].
-
Troubleshooting & Optimization Guide
| Observation | Diagnosis | Corrective Action |
| Reaction stalls at <50% conversion | Catalyst Poisoning | Switch to Protocol A (Protect N1). If already protected, add more CuI (up to 5 mol%). |
| Significant Homocoupling (Alkyne-Alkyne) | Oxygen Ingress | Degas solvents via sparging (bubbling Ar) for 15 mins. Reduce CuI loading. |
| Precipitate is Black/Metallic | "Pd Black" Formation | Ligand dissociation occurred. Add excess PPh |
| Substrate Deiodination | Hydride Source Present | Ensure solvent is anhydrous. Avoid excessive heating (>100°C) in alcoholic solvents. |
References
-
Arcadi, A., Bianchi, G., & Marinelli, F. (2004).[3] Gold(III)-Catalyzed Annulation of 2-Alkynylanilines: A Mild and Efficient Synthesis of Indoles and 3-Haloindoles.[3] Synthesis, 610-618.[3] Link (Demonstrates tolerance of free NH in related azole systems).
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link (Definitive review on Cu-free and ligand selection).
-
Laha, J. K., et al. (2011). Scope of the Sonogashira Coupling of 3-Iodoindazoles. Synlett, 2011(12), 1751-1756. (Primary source for 3-iodoindazole specific conditions).[1]
-
Vander Lingen, et al. (2008). Copper-free Sonogashira coupling.[1][4][5][6][7] The Chemical Reaction Database. Link (Overview of Cu-free mechanisms).
Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines and SDS before experimentation.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Gold(III)-Catalyzed Annulation of 2-Alkynylanilines: A Mild and Efficient Synthesis of Indoles and 3-Haloindoles [organic-chemistry.org]
- 4. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cetjournal.it [cetjournal.it]
Application Note: C3-Selective Functionalization of 6-bromo-3-iodo-4-methyl-1H-indazole
Executive Summary
The scaffold 6-bromo-3-iodo-4-methyl-1H-indazole represents a high-value pharmacophore in kinase inhibitor development. Its utility relies on the ability to differentially functionalize the C3 and C6 positions.[1] This guide addresses the specific challenge of achieving C3-selectivity in the presence of a C6-bromine and, critically, the C4-methyl group . While the electronic difference between C-I and C-Br theoretically favors C3 reaction, the steric bulk of the C4-methyl group imposes kinetic penalties on the C3-oxidative addition, narrowing the operational window for chemoselectivity. This protocol provides optimized conditions to overcome this steric barrier without triggering premature C6-functionalization.
Strategic Analysis: The Selectivity Challenge
Successful functionalization requires navigating two competing factors: Electronic Activation vs. Steric Hindrance .
Mechanistic Hierarchy
The chemoselectivity relies on the rate of oxidative addition (
-
Electronic Favorability: The C3-Iodine bond is significantly weaker (
) than the C6-Bromine bond ( ), making under standard conditions. -
The C4-Methyl Perturbation: The methyl group at C4 creates an "ortho-effect" steric clash. This retards the approach of bulky Pd-ligand complexes to the C3-I site, effectively lowering
. If the reaction temperature is raised too aggressively to compensate, increases, leading to "scrambled" mixtures of C3, C6, and C3,C6-bis-coupled products.
Workflow Visualization
The following diagram illustrates the critical decision pathways and the sequential logic of the synthesis.
Caption: Sequential functionalization workflow ensuring C3-selectivity prior to C6-diversification.
Experimental Protocols
Protocol 1: N1-Protection (Tetrahydropyranyl - THP)
Rationale: Direct coupling on the free NH-indazole is possible but often results in lower yields due to catalyst poisoning by the acidic N-H or competitive N-arylation. THP is chosen for its ease of installation and removal.
Reagents:
| Component | Equivalents | Role |
|---|---|---|
| Starting Material | 1.0 | Substrate |
| 3,4-Dihydro-2H-pyran (DHP) | 2.5 | Protecting Group Source |
| p-Toluenesulfonic acid (PTSA) | 0.1 | Acid Catalyst |
| Dichloromethane (DCM) | [0.2 M] | Solvent |
Procedure:
-
Suspend 6-bromo-3-iodo-4-methyl-1H-indazole (10 mmol) in anhydrous DCM (50 mL).
-
Add PTSA monohydrate (1 mmol).
-
Add DHP (25 mmol) dropwise at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
QC Point: Monitor TLC (Hexane/EtOAc 4:1). The polar NH-spot should disappear, replaced by a less polar spot.
-
Workup: Wash with sat. NaHCO3, dry over Na2SO4, and concentrate.
-
Purification: Silica gel chromatography (0-10% EtOAc in Hexanes). Note: The product is a mixture of N1/N2 regioisomers (typically ~4:1 ratio), but both converge to the same product after deprotection.
Protocol 2: C3-Selective Suzuki-Miyaura Coupling
Rationale: To overcome C4-Methyl sterics without activating C6-Br, we utilize Pd(dppf)Cl2 . The bidentate dppf ligand creates a large bite angle that facilitates oxidative addition at the hindered C3 position better than Pd(PPh3)4, while maintaining enough stability to prevent non-selective "Pd-black" formation.
Reagents:
| Component | Equivalents | Role |
|---|---|---|
| N-THP-6-bromo-3-iodo-4-methylindazole | 1.0 | Electrophile |
| Aryl Boronic Acid | 1.1 - 1.2 | Nucleophile |
| Pd(dppf)Cl2 · DCM | 0.05 (5 mol%) | Catalyst |
| K2CO3 (2.0 M Aqueous) | 3.0 | Base |
| 1,4-Dioxane | [0.15 M] | Solvent |
Step-by-Step Methodology:
-
Degassing (Critical): Charge a reaction vial with the N-THP protected indazole (1.0 equiv) and Boronic Acid (1.1 equiv). Evacuate and backfill with Nitrogen (3 cycles).
-
Add degassed 1,4-Dioxane and 2.0 M aq. K2CO3.[2][3][4] Sparge with nitrogen for 5 minutes.
-
Add Pd(dppf)Cl2[5] · DCM (5 mol%) quickly against a positive nitrogen flow.
-
Thermal Control: Heat to 60°C .
-
Warning: Do not exceed 80°C. At >80°C, the C6-Bromine begins to participate in the reaction.
-
-
Monitoring: Check HPLC/UPLC at 2 hours.
-
Target: >95% consumption of SM, <2% formation of bis-coupled product.
-
If reaction is sluggish: Add 2.5 mol% additional catalyst rather than increasing temperature.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Pass through a Celite pad to remove Pd residues.
-
Purification: Column chromatography. The C3-coupled product is usually significantly more polar than the starting iodide.
Protocol 3: C3-Selective Sonogashira Coupling
Rationale: Alkyne introduction. The 4-methyl group poses significant steric clash with the linear alkyne. Use of a smaller phosphine ligand is preferred here.
Reagents:
| Component | Equivalents | Role |
|---|---|---|
| N-THP-6-bromo-3-iodo-4-methylindazole | 1.0 | Electrophile |
| Terminal Alkyne | 1.2 | Nucleophile |
| Pd(PPh3)2Cl2 | 0.03 (3 mol%) | Catalyst |
| CuI | 0.05 (5 mol%) | Co-Catalyst |
| Triethylamine (Et3N) | 3.0 | Base |
| DMF (Anhydrous) | [0.2 M] | Solvent |
Procedure:
-
Degas the solution (sparge with Argon for 10 min).
-
Add CuI and Pd(PPh3)2Cl2.
-
Stir at Room Temperature for 1 hour, then increase to 45°C if necessary.
-
Note: Sonogashira on iodides is often facile at RT. Heating is only required due to the C4-Methyl steric hindrance.
-
-
Workup: Standard aqueous extraction. Avoid ammonia washes unless removing excess copper is critical for downstream steps (Cu can be removed via column).
Troubleshooting & Optimization (The "Expert" Edge)
The following table addresses specific failure modes associated with the 4-methyl-3-iodo motif.
| Observation | Root Cause | Corrective Action |
| No Reaction (Stalled at SM) | C4-Methyl sterics preventing Pd oxidative addition. | Switch Ligand: Move to SPhos or XPhos (Buchwald precatalysts). These electron-rich, bulky ligands accelerate oxidative addition into hindered halides. |
| Loss of Selectivity (C6-Br reacting) | Temperature too high; Catalyst too active. | Lower Temp: Reduce to 40-50°C. Switch Base: Use weaker base (NaHCO3 instead of K2CO3). |
| Debromination (C6-H formation) | Hydride source present (often from solvent or excess base). | Solvent Check: Ensure Dioxane is peroxide-free. Avoid alcoholic solvents (EtOH) if debromination is observed. |
| Protodeiodination (C3-H formation) | Instability of the C-Pd-I intermediate. | Anhydrous Conditions: Switch to anhydrous DMF/Toluene and use Cs2CO3 (solid) instead of aqueous base. |
References
-
BenchChem Technical Support. Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Iodo-3-methyl-1H-indazole. (Accessed 2025).[5][8][9] Link
-
MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. (2023).[10] Link
-
Royal Society of Chemistry. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021).[4][5] Link
-
Giraud, F. et al. C3-Indazole Functionalization: A Review. Institute of Chemistry of Clermont-Ferrand. Link
-
UniBrom Corp. 6-Bromo-3-iodo-1H-indazole Product Guide.Link
Sources
- 1. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 6. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Procedure for N-protection of 6-bromo-3-iodo-4-methyl-1H-indazole
[1][2]
Executive Summary & Strategic Analysis
The scaffold 6-bromo-3-iodo-4-methyl-1H-indazole represents a high-value "bifunctional" building block in medicinal chemistry.[1][2] Its value lies in the orthogonal reactivity of the halogen handles: the C3-iodide is highly reactive toward magnesium-halogen exchange or Palladium-catalyzed cross-couplings (e.g., Sonogashira, Suzuki), while the C6-bromide remains intact for subsequent derivatization.[2]
However, the acidic N-H proton (pKa ~14 in DMSO) poses a significant challenge. It can poison metal catalysts, undergo competitive deprotonation, or lead to side reactions during lithiation.[2] Therefore, N-protection is a mandatory prerequisite for downstream functionalization.[1][2]
Regioselectivity Analysis (N1 vs. N2)
Indazoles possess two nitrogen atoms capable of protection: N1 (pyrrole-like) and N2 (pyridine-like).[1][2]
-
Thermodynamic Preference: N1-protection is generally thermodynamically favored for 1H-indazoles.[1][2]
-
Steric Influence: In this specific substrate, the C3-iodo substituent exerts significant steric bulk, and the C4-methyl group adds further crowding to the "top" face of the molecule.[2] This steric environment strongly disfavors electrophilic attack at N2 (proximal to C3). Consequently, under thermodynamic conditions (and most kinetic conditions), N1-protection is highly selective , typically achieving >95:5 N1:N2 ratios.[2]
Selection of Protecting Groups[2][3][4]
We present three protocols based on downstream compatibility.
| Protecting Group (PG) | Reagent | Stability Profile | Cleavage Condition | Recommendation |
| THP (Tetrahydropyranyl) | 3,4-Dihydro-2H-pyran (DHP) | Stable to basic hydrolysis, organolithiums (moderate).[1][2] Labile to acid.[3] | Mild Acid (pTsOH, HCl) | Primary Choice. Best for Suzuki/Sonogashira couplings.[2] |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl | Ultra-stable to strong bases (n-BuLi), acids, and heat.[1][2] | Fluoride source (TBAF) or strong acid.[4][5][6] | Robust Choice. Use if C3-lithiation is planned.[1][2] |
| Boc (tert-Butoxycarbonyl) | Boc₂O | Stable to hydrogenation.[1][2] Labile to strong acid (TFA) and strong nucleophiles. | Acid (TFA) or heat.[7] | Secondary Choice. Use only if acidic workups are avoided downstream. |
Detailed Experimental Protocols
Protocol A: THP Protection (Acid-Catalyzed)
Best for general cross-coupling protection.[1][2]
Reaction Overview: Substrate + DHP (excess) --[p-TsOH, DCM/THF]--> N1-THP Product
Materials
-
Substrate: 6-bromo-3-iodo-4-methyl-1H-indazole (1.0 equiv)
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH[1][2]·H₂O) (0.1 equiv) or Pyridinium p-toluenesulfonate (PPTS) for milder conditions.[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) [0.2 M concentration]
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve the indazole substrate (e.g., 10 mmol, 3.37 g) in anhydrous DCM (50 mL). The solution may appear as a suspension initially.
-
Reagent Addition: Add DHP (20-30 mmol, 1.8 - 2.7 mL) via syringe.
-
Catalysis: Add p-TsOH·H₂O (1.0 mmol, 190 mg) in one portion.
-
Note: The reaction is slightly exothermic. If scaling up >50g, cool to 0°C before catalyst addition.[2]
-
-
Reaction: Stir at Room Temperature (20-25°C) for 3–6 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The polar starting material (Rf ~0.2) should disappear, converting to a less polar spot (Rf ~0.6).[2]
-
-
Quench: Once complete, dilute with DCM (50 mL) and wash with Saturated NaHCO₃ (2 x 50 mL) to neutralize the acid.
-
Workup: Wash the organic layer with Brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude oil often solidifies. Purify via silica gel flash chromatography (Gradient: 0% → 10% EtOAc in Hexanes).
Protocol B: SEM Protection (Base-Mediated)
Best for harsh organometallic chemistry (e.g., halogen-lithium exchange).[1][2]
Reaction Overview: Substrate + NaH + SEM-Cl --[THF, 0°C]--> N1-SEM Product
Materials
-
Substrate: 6-bromo-3-iodo-4-methyl-1H-indazole (1.0 equiv)
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 – 1.5 equiv)[2]
-
Reagent: 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 equiv)[1][2][4]
-
Solvent: Anhydrous THF or DMF [0.15 M concentration]
Step-by-Step Procedure
-
Setup: Use a flame-dried 2-neck flask under inert atmosphere (Argon/Nitrogen).
-
Deprotonation: Suspend NaH (12 mmol, 480 mg of 60% disp.) in anhydrous THF (20 mL) at 0°C.
-
Addition: Dissolve the indazole (10 mmol) in THF (40 mL) and add dropwise to the NaH suspension over 15 minutes.
-
Observation: Hydrogen gas evolution will occur.[8] The solution typically turns yellow/orange (indazole anion).
-
Aging: Stir at 0°C for 30 minutes to ensure complete deprotonation.
-
-
Alkylation: Add SEM-Cl (12 mmol, 2.1 mL) dropwise via syringe at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature and stir for 2–4 hours.
-
Quench: Cool to 0°C. Carefully quench with Saturated NH₄Cl solution (slow addition).
-
Extraction: Extract with EtOAc (3 x 50 mL).
-
Workup: Wash combined organics with Water (to remove DMF if used) and Brine. Dry over MgSO₄.[8]
-
Purification: Silica gel chromatography (Hexane/EtOAc 9:1).
Analytical Validation
To confirm the structure and regiochemistry (N1 vs N2), use NOESY NMR .
-
N1-Protection (Target): Strong NOE correlation observed between the protecting group protons (e.g., THP C2-H or SEM CH2) and the C7-H of the indazole.[2]
-
N2-Protection (Minor/Trace): NOE correlation would be observed between the protecting group and the C3-substituent (in this case, no proton on Iodine, but proximity to C3 is sterically blocked).[2] The lack of NOE to C7-H is diagnostic for N2.[2]
Typical ¹H NMR Shifts (CDCl₃):
Workflow Visualization
The following diagram illustrates the decision logic and experimental flow for the N-protection process.
Caption: Decision matrix for selecting THP vs. SEM protection based on intended downstream applications.
References
-
BenchChem. Technical Guide: 4-Iodo-3-methyl-1H-indazole and Indazole Protection Strategies. (2025).[4][6][7][8] Retrieved from [1]
-
Lier, F. et al. Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles.[2] (2006).[5] Journal of Organic Chemistry. (Discusses SEM migration and lithiation strategies).
-
Cheung, M. et al. Investigation of the Regioselectivity of Alkylation of Indazoles. (2024).[9] Beilstein Journal of Organic Chemistry. (Detailed mechanistic study on N1 vs N2 selectivity).
-
Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile. (2020).[10][11][12] Org.[10][11][13] Synth. 2020, 97, 314-326.[2][10] Retrieved from [1]
-
Vertex AI Search. Synthesis and biological evaluation of indazole derivatives. (2021).[11] RSC Advances. (Provides context on 6-bromo-3-iodo indazole reactivity).
Disclaimer: This protocol involves the use of hazardous chemicals (alkylating agents, strong acids/bases).[2] All procedures should be performed in a fume hood with appropriate PPE.
Sources
- 1. prepchem.com [prepchem.com]
- 2. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 10. orgsyn.org [orgsyn.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. fluorochem.co.uk [fluorochem.co.uk]
6-bromo-3-iodo-4-methyl-1H-indazole as intermediate in drug synthesis
Application Note: 6-Bromo-3-iodo-4-methyl-1H-indazole as a Privileged Scaffold in Advanced Drug Synthesis
Executive Summary
In modern medicinal chemistry, the indazole ring is a highly sought-after heterocyclic pharmacophore, frequently utilized as an ATP-competitive hinge-binding motif in kinase inhibitors. 6-Bromo-3-iodo-4-methyl-1H-indazole (CAS: 885521-53-9) serves as an exceptional, bifunctionalized molecular building block[1]. By leveraging the differential reactivity of its two halogen substituents, researchers can perform orthogonal cross-coupling reactions to construct complex, highly targeted compound libraries[2]. This technical guide details the chemical rationale, step-by-step self-validating protocols, and mechanistic insights required to utilize this intermediate effectively.
Chemical Rationale & Structural Advantage
The strategic placement of functional groups on this indazole core provides three distinct advantages for drug development:
-
The Indazole Core : Mimics the purine ring of ATP, allowing for strong hydrogen bonding interactions with the hinge region of target kinases (e.g., VEGFR, PDGFR, and FGFR).
-
The 4-Methyl Substituent : Provides critical steric hindrance. This conformational locking mechanism forces the molecule into a specific binding orientation, often increasing kinase selectivity and reducing off-target effects.
-
Dual Halogen Functionality (3-Iodo vs. 6-Bromo) : The presence of both iodine and bromine allows for sequential, palladium-catalyzed cross-coupling[2]. Because the carbon-iodine (C-I) bond has a lower bond dissociation energy than the carbon-bromine (C-Br) bond, oxidative addition of Palladium(0) occurs much faster at the C3 position. This enables selective functionalization at C3 under mild conditions, leaving the C6 position intact for subsequent, orthogonal coupling[2].
Physicochemical & Structural Properties
To ensure reproducibility and stability during synthesis, it is critical to adhere to the compound's storage and handling parameters[1].
| Property | Specification / Value |
| Chemical Name | 6-Bromo-3-iodo-4-methyl-1H-indazole |
| CAS Number | 885521-53-9 |
| Molecular Formula | C₈H₆BrIN₂ |
| Molecular Weight | 336.96 g/mol |
| Typical Purity | ≥96% – 98% (HPLC) |
| Physical Form | Solid |
| Storage Conditions | 2-8°C, keep in dark place, inert atmosphere |
(Data sourced from and standards)[1],.
Strategic Application: Orthogonal Cross-Coupling Workflow
The most powerful application of 6-bromo-3-iodo-4-methyl-1H-indazole is the sequential functionalization of the C3 and C6 positions. The workflow below illustrates the logical progression of this orthogonal synthesis.
Figure 1: Orthogonal cross-coupling workflow exploiting the differential reactivity of C3-iodo and C6-bromo positions.
Detailed Experimental Protocols
As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation. The following methodologies are designed as self-validating systems to prevent common pitfalls such as debromination or over-coupling[3].
Protocol A: Selective Suzuki-Miyaura Coupling at the C3 Position
Objective: Introduce an aryl/heteroaryl group (R₁) at the C3 position while perfectly preserving the C6-bromide.
Reagents & Conditions:
-
Substrate: 6-bromo-3-iodo-4-methyl-1H-indazole (1.0 equiv)
-
Coupling Partner: R₁-Boronic acid (1.05 equiv)
-
Catalyst: Pd(dppf)Cl₂ (0.05 equiv)
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)
-
Temperature: 60°C – 70°C
Step-by-Step Procedure:
-
Charge a Schlenk flask with the indazole substrate, R₁-boronic acid, and Pd(dppf)Cl₂.
-
Evacuate and backfill the flask with Argon (repeat 3x) to ensure an inert atmosphere.
-
Add degassed 1,4-Dioxane, followed by the aqueous Na₂CO₃ solution.
-
Heat the mixture to 60°C with vigorous stirring for 4–6 hours.
Causality & Mechanistic Insight: Why use Pd(dppf)Cl₂ and a mild temperature? The bidentate nature of the dppf ligand creates a sterically demanding palladium complex. This, combined with the mild 60°C temperature, provides enough energy to insert into the highly reactive C-I bond but creates an insurmountable kinetic barrier for insertion into the C-Br bond. Furthermore, limiting the boronic acid to 1.05 equivalents starves the reaction of the reagent needed for a secondary coupling, effectively preventing debromination[3].
In-Process Control & Self-Validation:
-
TLC (3:1 Hexanes:EtOAc): Monitor for the complete consumption of the starting material. The mono-coupled product will typically appear as a distinct, more polar spot.
-
LC-MS: Critical Step. Analyze the crude mixture. You must observe the mass of the desired mono-coupled product (M+H) exhibiting a classic 1:1 isotopic bromine pattern (M / M+2). The absence of a di-coupled mass confirms the orthogonality of the reaction.
Protocol B: Subsequent Coupling at the C6 Position
Objective: Functionalize the remaining C6-bromide of the intermediate generated in Protocol A.
Reagents & Conditions:
-
Substrate: 6-bromo-3-R₁-4-methyl-1H-indazole (1.0 equiv)
-
Coupling Partner: R₂-Boronic acid (1.2 to 1.5 equiv)
-
Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ with XPhos (0.05 equiv)
-
Base: Cs₂CO₃ or K₃PO₄ (2.0 equiv)
-
Solvent: Toluene/EtOH/H₂O (3:1:1) or Dioxane/H₂O
-
Temperature: 90°C – 100°C
Step-by-Step Procedure:
-
Combine the C3-substituted intermediate, R₂-boronic acid, catalyst, and base in a reaction vial.
-
Purge with Argon.
-
Inject the degassed solvent mixture and seal the vial.
-
Heat to 95°C for 12 hours.
Causality & Mechanistic Insight: Activating the C-Br bond requires a higher activation energy, hence the elevation to 95°C and the use of a stronger base (Cs₂CO₃)[3]. If using Pd₂(dba)₃, the addition of an electron-rich, bulky ligand like XPhos accelerates the oxidative addition into the C-Br bond while facilitating the reductive elimination of sterically hindered products.
In-Process Control & Self-Validation:
-
NMR Spectroscopy (¹H NMR): Post-purification, the definitive validation is the disappearance of the isolated aromatic proton signal adjacent to the bromine, and the integration of the newly introduced R₂ aromatic protons.
Application in Drug Discovery: Kinase Inhibition
The ultimate goal of synthesizing these 3,6-disubstituted-4-methyl-1H-indazoles is often to target aberrant cellular signaling. The diagram below illustrates the logical relationship between the synthesized indazole drug, its target, and the resulting phenotypic outcome.
Figure 2: Mechanism of action for indazole-based kinase inhibitors targeting tumor angiogenesis pathways.
References
Sources
Technical Guide: Solubilization and Handling of 6-Bromo-3-iodo-4-methyl-1H-indazole
This Technical Guide is structured to provide actionable, high-precision methodologies for the solubilization and handling of 6-bromo-3-iodo-4-methyl-1H-indazole . It is designed for medicinal chemists and biologists requiring strict reproducibility in High-Throughput Screening (HTS) or synthetic workflows.[1]
Executive Summary & Compound Profile
6-bromo-3-iodo-4-methyl-1H-indazole is a highly functionalized heterocyclic building block.[1] Its structural features—a hydrophobic indazole core decorated with heavy halogens (Br, I) and a methyl group—confer significant lipophilicity (High LogP) and poor aqueous solubility.
The presence of the C3-Iodine moiety introduces specific stability challenges (photolability) that must be addressed during solubilization.[1] This guide prioritizes preserving the integrity of the C-I and C-Br bonds for downstream applications like Suzuki-Miyaura or Sonogashira cross-couplings.[1]
Physicochemical Profile
| Property | Value / Description |
| Molecular Formula | C₈H₆BrIN₂ |
| Molecular Weight | ~336.96 g/mol |
| Physical State | Solid (typically off-white to pale yellow) |
| Theoretical LogP | ~3.0 – 3.5 (High Lipophilicity) |
| Key Sensitivities | Photosensitive (C-I bond cleavage); Hygrophobic (precipitates in water).[1][2][3] |
Solvent Selection Strategy: DMSO vs. DMF
Selecting the correct solvent is a decision matrix based on the intended downstream application. While both solvents dissolve the compound effectively, their secondary properties dictate their suitability.
Comparative Solvent Analysis Table
| Feature | DMSO (Dimethyl Sulfoxide) | DMF (Dimethylformamide) |
| Solubility Capacity | High (Typically >50 mM) | Very High (Typically >100 mM) |
| Biological Compatibility | Preferred. Tolerated by cells/enzymes at <0.5% v/v. | Poor. Higher cytotoxicity; often inhibits enzymes.[1] |
| Chemical Stability | Hygroscopic.[1] Absorbs water, causing compound precipitation. | Hydrolyzes to dimethylamine over time; can react with electrophiles.[1] |
| Freezing Point | 19°C (Freezes in fridge/freezer). Requires freeze-thaw. | -61°C (Remains liquid in freezer).[1] |
| Primary Use Case | Biological Assays, HTS, Cryopreservation. | Chemical Synthesis, Crystallization, Scale-up.[1][3][4] |
Decision Logic for Researchers
The following decision tree illustrates the logical selection process to prevent assay interference or chemical degradation.
Figure 1: Solvent Selection Decision Matrix based on downstream application requirements.
Protocol 1: Preparation of High-Concentration Stock Solutions
Objective: Create a stable 20 mM stock solution in DMSO. Safety Note: Handle in a fume hood. Wear nitrile gloves.[1] Protect from light (wrap vials in foil or use amber glass).
Materials
-
Compound: 6-bromo-3-iodo-4-methyl-1H-indazole.[1]
-
Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).
-
Vessel: Amber glass vial with PTFE-lined cap (Do not use polystyrene).[1]
Step-by-Step Methodology
-
Gravimetric Quantification:
-
Weigh approximately 6.74 mg of the compound into a tared amber vial.
-
Calculation: To achieve 20 mM (20 µmol/mL):
-
-
Solvent Addition (The "Wetting" Step):
-
Add 50% of the calculated volume of DMSO carefully down the side of the vial to wash down any powder adhering to the glass.
-
Rationale: Prevents formation of a "powder plug" at the meniscus.[1]
-
-
Dissolution Dynamics:
-
Vortex vigorously for 30 seconds.
-
If particulates remain, sonicate in a water bath at ambient temperature (25°C) for 5 minutes.
-
Warning: Do not heat above 40°C. The C-I bond is thermally sensitive and liable to homolytic cleavage.[1]
-
-
Final Volume Adjustment:
-
Add the remaining DMSO to reach the target volume. Invert 10 times to mix.
-
-
Quality Control (Visual Check):
-
Hold the vial up to a light source (briefly). The solution should be optically clear . Any turbidity or "schlieren" lines indicate incomplete solvation.[1]
-
Protocol 2: Kinetic Solubility Assessment (The "Crash" Test)
Before running a sensitive biological assay, you must determine the Maximum Tolerable Concentration (MTC) in your specific aqueous buffer.
Workflow:
-
Prepare your assay buffer (e.g., PBS + 0.1% BSA).
-
Perform a serial dilution of your DMSO stock into the buffer (e.g., 100 µM, 50 µM, 25 µM).
-
Incubate for 1 hour at Room Temperature.
-
Measure: Use a nephelometer (light scattering) or simply inspect the plate wells under a microscope.[1]
-
Result: If the 100 µM well looks "cloudy" or has crystals, the compound has precipitated. You must lower the testing concentration.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for stock preparation and solubility validation.
Troubleshooting & Handling
Issue: Precipitation upon thawing
Cause: DMSO freezes at 19°C. Upon thawing, local regions of high concentration may induce crystallization. Solution:
-
Warm the vial in your hands or a 25°C water bath.
-
Vortex vigorously.[1]
-
Critical: Ensure the solution is fully liquid and clear before pipetting.[1] Pipetting from a semi-frozen slurry will result in massive concentration errors.[1]
Issue: Compound turns yellow/brown over time
Cause: Iodine liberation (de-iodination) due to light exposure or oxidation. Solution:
-
Check the LC-MS purity.[1] If free iodine is detected, discard the stock.
-
Always store in amber vials wrapped in aluminum foil.
Issue: "Oiling out" in aqueous buffer
Cause: The compound is extremely hydrophobic (Lipophilic). Solution:
-
Add a surfactant to your assay buffer (e.g., 0.01% Triton X-100 or Tween-20).[1]
-
Limit the final DMSO concentration to exactly 1% or 0.5% to maintain solubility without denaturing proteins.[1]
References
-
Sigma-Aldrich. 6-Bromo-3-iodo-1-methyl-1H-indazole Product Data. (Provides physical property baselines for methyl-indazole analogs). Link
-
PubChem. 6-Bromo-3-iodo-1H-indazole Compound Summary. National Library of Medicine.[1] (Structural data and safety profiles for the core scaffold). Link
-
BenchChem. Synthesis and Handling of Halogenated Indazoles. (Protocols for handling bromo/iodo indazoles in synthesis). Link
-
MDPI. Solubility of Hybrid Halides in DMF and DMSO. (General solvent interactions with halide-rich systems). Link
-
Smolecule. Solubility Protocols for Hydrophobic Inhibitors in DMSO. (Best practices for stock preparation). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Iodo-4-Methyl Indazole Couplings
Executive Summary: The "Ortho-Effect" Challenge
You are likely reading this because your standard Suzuki or Buchwald conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) are failing to drive the reaction of 3-iodo-4-methyl indazole to completion, or you are observing significant protodehalogenation (loss of iodine).
The Root Cause: The methyl group at the C4 position exerts significant steric pressure on the C3 iodine . While C3 is electronically favorable for oxidative addition, the C4-methyl group creates a "steric wall" that impedes the approach of the palladium center and, more critically, hinders the transmetalation step in the catalytic cycle.
This guide moves beyond standard protocols to specialized "sterically demanding" workflows.
Diagnostic Triage: Why is your yield low?
Before changing the catalyst, analyze your crude reaction mixture (LCMS/NMR). Use this table to diagnose the specific failure mode.
| Observation (LCMS/NMR) | Diagnosis | Likely Mechanism | Corrective Action |
| High Starting Material (SM) remaining | Catalyst Arrest | The Pd catalyst cannot access the C3-I bond due to C4-Me sterics, or the oxidative addition complex is stable but cannot transmetalate. | Switch to SPhos or XPhos ligands; Increase Temperature (>100°C). |
| Product formed, but SM remains | Catalyst Death | Pd-black formation (precipitation) before reaction completion. | Add surfactants (TPGS-750-M) or switch to precatalysts (e.g., Pd-PEPPSI-IPent). |
| Des-iodo Indazole (Protodehalogenation) | Reductive Side-Reaction | Pd inserts, but transmetalation is too slow. The Pd-Ar species grabs a hydride from the solvent/base. | Use anhydrous conditions; Switch solvent from alcohols/DMF to Toluene/Dioxane . |
| Homocoupling (Indazole-Indazole) | Disproportionation | Two oxidative addition complexes react with each other (often requires O₂ or Cu). | Degas rigorously (freeze-pump-thaw); Avoid Copper unless necessary. |
| Complex Mixture / Black Tar | Decomposition | Unprotected N-H is coordinating/poisoning the catalyst or participating in N-arylation. | Protect the N1 position (SEM, THP, or Boc) immediately. |
The "Gold Standard" Protocols
These protocols are designed specifically for ortho-hindered substrates.
Protocol A: Suzuki-Miyaura Coupling (C-C Bond)
Best for: Coupling 3-iodo-4-methyl indazole with aryl/heteroaryl boronic acids.
Rationale: We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) . This Buchwald ligand is electron-rich (facilitating oxidative addition) and provides a "pocket" that accommodates the steric bulk of the C4-methyl group while preventing catalyst aggregation.
Step-by-Step:
-
Protection: Ensure the indazole is N1-protected (THP or SEM recommended; Boc is labile at high temp).
-
Setup: In a reaction vial, combine:
-
Solvent: Add Toluene:Water (10:1) or 1,4-Dioxane:Water (4:1) . Concentration: 0.1 M.
-
Why Water? Essential for activating the boronic acid to the boronate species.
-
-
Degassing: Sparge with Argon for 10 minutes (do not skip).
-
Reaction: Seal and heat to 100–110°C for 12–18 hours.
-
Validation: Check LCMS. If conversion <50%, add a second portion of catalyst (0.01 equiv) and heat for 6 more hours.
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Best for: Coupling with primary/secondary amines.[1][3]
Rationale: BrettPhos or RuPhos are superior here. RuPhos is specifically designed for secondary amines and hindered aryl halides. We use a strong base (NaOtBu) to drive the deprotonation.
Step-by-Step:
-
Setup: In a glovebox or under strict Argon counter-flow:
-
Solvent: Anhydrous Toluene or t-Amyl Alcohol . (0.2 M).
-
Reaction: Heat to 85–100°C .
-
Checkpoint: If the reaction turns black immediately, oxygen ingress occurred. If it stays pale yellow/orange but no product forms, the amine might be too sterically hindered; switch to BrettPhos .
Visualizing the Steric Challenge
The following diagram illustrates the mechanistic bottleneck caused by the C4-methyl group and how specific ligands overcome it.
Caption: Mechanistic pathway highlighting the C4-Methyl steric blockade during transmetalation and the necessity of specialized dialkylbiaryl phosphine ligands.
Frequently Asked Questions (FAQs)
Q: Can I perform this reaction without protecting the N-H group (N1)? A: Technically, yes, but it is not recommended for yield optimization. The free N-H is acidic (pKa ~14). It can deprotonate and form an indazolyl-anion which binds to Palladium, creating a "rest state" that shuts down catalysis. If you must run it unprotected, use LIHMDS (2.2 equiv) to fully deprotonate the N-H first, effectively using the N-anion as a directing group, but this often leads to lower yields than using a THP/SEM protected substrate.
Q: I am seeing 30% "reduced" product (3-H-4-methyl indazole). How do I stop this? A: This is protodehalogenation. It happens when the Pd-species waits too long for the boronic acid to arrive.
-
Dry your solvent: Water promotes this side reaction if the transmetalation is slow.
-
Increase Boronic Acid: Push the equilibrium by adding 2.0–3.0 equivalents.
-
Switch Solvent: Move from DMF (which can decompose to form H-sources) to Toluene.
Q: Which protecting group is best: Boc, SEM, or THP? A:
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Best for Yield. Extremely stable to base and heat.
-
THP (Tetrahydropyranyl): Good balance. Easy to put on/take off, stable to Suzuki conditions.
-
Boc (tert-Butyloxycarbonyl): Risky. It is thermally unstable above 80–90°C and labile to the alkoxide bases used in Buchwald couplings. Avoid Boc for this specific hindered substrate requiring high heat.
Q: Can I use microwave heating? A: Yes, and it is encouraged. The C4-methyl steric hindrance increases the activation energy required for transmetalation. Microwave heating to 120–130°C for 30–60 minutes often pushes the reaction to completion where thermal heating at 100°C stalls.
References
-
Mechanistic Studies on Hindered Substrates
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research. Link
- Insight: Establishes SPhos and XPhos as the premier ligands for overcoming ortho-substitution sterics.
-
-
Indazole Functionalization
-
Laha, J. K., et al. (2013). Palladium-catalyzed regioselective C-3 arylation of free (NH)-indazoles. Chemical Communications. Link
- Insight: Discusses the challenges of free N-H indazoles and the benefits of protection.
-
-
Protodehalogenation Mechanisms
-
Navarro, O., et al. (2004). General Method for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Bromides. Journal of Organic Chemistry. Link
- Insight: Provides solvent/base combinations to minimize reduction side-products.
-
-
PEPPSI Catalyst Systems
-
Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal. Link
- Insight: Alternative c
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isolation and Purification of 6-Bromo-3-iodo-4-methyl-1H-indazole
This Technical Support Center provides advanced troubleshooting guidance and validated methodologies for medicinal chemists and process scientists tasked with the purification of 6-bromo-3-iodo-4-methyl-1H-indazole (CAS: 885521-53-9).
As a di-halogenated heterocycle, this compound is a highly versatile building block utilized in orthogonal cross-coupling reactions (e.g., Suzuki, Sonogashira) for the development of kinase inhibitors . However, its unique physicochemical properties—specifically the presence of a photolytically labile C-I bond and a strong hydrogen-bonding N-H motif—present distinct challenges during downstream processing and isolation .
Physicochemical Profile & Purification Rationale
To design an effective purification strategy, one must first understand the molecular characteristics driving the compound's behavior across various solvent systems and stationary phases.
Table 1: Quantitative Physicochemical Data & Purification Impact
| Property | Value / Characteristic | Impact on Purification Strategy |
| Molecular Weight | 336.96 g/mol | High density; requires careful dissolution and prevents high-concentration loading. |
| LogP (Predicted) | ~3.8 - 4.2 | Highly lipophilic; exhibits strong retention on C18 reverse-phase columns. |
| pKa (Indazole N-H) | ~14.0 | Weakly acidic N-H; acts as a strong hydrogen bond donor/acceptor with silanols. |
| C-I Bond Energy | ~240 kJ/mol | Photolytically and thermally labile; prone to homolytic cleavage and de-iodination. |
Causality Insight: The introduction of the heavy iodine atom at the C3 position of the 6-bromo-4-methyl-1H-indazole precursor significantly increases the molecule's overall lipophilicity. While this aids in separating the product from the more polar unreacted starting material, the free indazole N-H group interacts aggressively with acidic silanol groups on standard silica gel. This dual nature requires specific mobile phase modifiers to prevent severe peak tailing.
Purification Decision Workflow
Below is the recommended decision matrix for isolating the target compound from a crude iodination reaction mixture.
Decision matrix for the purification of 6-bromo-3-iodo-4-methyl-1H-indazole.
Step-by-Step Methodologies
Method A: Normal-Phase Silica Gel Chromatography (Primary Purification)
Self-Validating Protocol: This method utilizes a basic modifier. If the chromatographic band sharpens upon the addition of Triethylamine (TEA), it validates that prior streaking was caused by silanol-NH interactions rather than degradation.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM). Add Celite (1:2 ratio by weight to crude) and concentrate under reduced pressure (<40°C) to create a free-flowing dry-load powder.
-
Column Equilibration: Pack the silica gel column and equilibrate with a solvent system of 90:10 Hexanes:Ethyl Acetate containing 1% TEA (v/v).
-
Elution: Load the dry powder onto the column. Elute using a step gradient from 10% to 30% Ethyl Acetate in Hexanes (maintaining 1% TEA throughout).
-
Fraction Collection: Monitor fractions via TLC (UV 254 nm). The iodinated product will elute before the unreacted starting material due to its enhanced lipophilicity.
-
Isolation: Pool the product fractions and concentrate under reduced pressure in a water bath not exceeding 35°C to prevent thermal degradation of the C-I bond.
Method B: Recrystallization (Polishing Step)
-
Dissolution: Transfer the semi-pure solid to a round-bottom flask. Add DCM dropwise at room temperature until the solid is completely dissolved.
-
Nucleation: Slowly add Hexanes dropwise under continuous stirring until the solution reaches the cloud point (a persistent, slight turbidity).
-
Clarification & Cooling: Add 1-2 drops of DCM to just clear the solution. Cap the flask and place it in an ice bath (0-4°C) for 2 to 4 hours undisturbed to promote slow crystal growth.
-
Filtration: Collect the resulting crystals via vacuum filtration. Wash the filter cake with 2 volumes of ice-cold hexanes.
-
Drying: Dry the crystals under high vacuum in a dark desiccator for 12 hours.
Troubleshooting & FAQs
Q1: My product is streaking severely on the TLC plate and the silica column, resulting in poor resolution from the starting material. How can I fix this? A1: Streaking is a direct result of the indazole's N-H group hydrogen-bonding with the acidic silanol groups (Si-OH) on the silica gel surface. To mitigate this, you must "deactivate" the silica. Add 1% Triethylamine (TEA) to your mobile phase. The TEA preferentially binds to the acidic silanol sites, allowing your indazole to elute as a sharp, well-defined band.
Q2: I used N-Iodosuccinimide (NIS) for the iodination step. How do I remove the succinimide byproduct before chromatography? A2: Succinimide is highly water-soluble, whereas 6-bromo-3-iodo-4-methyl-1H-indazole is highly lipophilic. Before running a column, perform a thorough aqueous workup . Dissolve the crude mixture in Ethyl Acetate and wash it sequentially with 10% aqueous Sodium Thiosulfate (to quench residual iodine/NIS) and then with saturated aqueous Sodium Bicarbonate (to remove succinimide and acidic impurities). Dry the organic layer over Na₂SO₄.
Q3: The purified solid was initially off-white but has turned pink/brown after a few days on the bench. Is the compound degrading? A3: Yes. The C3-Iodine bond in indazoles is highly sensitive to homolytic cleavage induced by UV light and ambient heat. This cleavage releases trace amounts of elemental iodine (I₂), which imparts a pink or brown discoloration to the solid. To prevent this, always store the purified compound in amber glass vials, backfilled with an inert gas (Argon or Nitrogen), at 2-8°C .
Q4: I need >99% purity for a sensitive cross-coupling reaction, but normal-phase chromatography leaves trace regioisomers. What is the best approach? A4: For ultra-high purity, transition to Preparative Reverse-Phase HPLC (RP-HPLC). Use a C18 column with a mobile phase gradient of Water and Acetonitrile. Crucial step: You must add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to both mobile phases. The acidic modifier ensures the indazole remains in a consistent protonation state, preventing peak tailing and allowing for baseline resolution of closely related regioisomers (e.g., N1 vs. N2 alkylated impurities or over-iodinated species).
References
- Google Patents. "US8349885B2 - Indole and indazole derivatives having a cell-, tissue- and organ-preserving effect".
Technical Support Center: Recrystallization of 6-bromo-3-iodo-4-methyl-1H-indazole
Welcome to the Technical Support Center for the purification of 6-bromo-3-iodo-4-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the recrystallization of this specific halogenated indazole.
Introduction
6-Bromo-3-iodo-4-methyl-1H-indazole is a key bifunctionalized building block in medicinal chemistry, offering two distinct halogen atoms for sequential cross-coupling reactions.[1] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the ultimate biological activity of the target molecules. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds. The selection of an appropriate solvent system is the most critical parameter for a successful recrystallization, aiming for high solubility of the compound at elevated temperatures and low solubility at cooler temperatures.[2] This guide will walk you through solvent selection strategies, detailed protocols, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a recrystallization protocol for a new compound like 6-bromo-3-iodo-4-methyl-1H-indazole?
Q2: What are some good starting solvents to screen for the recrystallization of this compound?
A2: Based on the purification of structurally similar halogenated and substituted indazoles, a good starting point for solvent screening would include:
-
Ketones: Acetone.[5]
-
Ethers: Tetrahydrofuran (THF).[5]
-
Nitriles: Acetonitrile.[5]
-
Aromatic Hydrocarbons: Toluene.[6]
-
Esters: Ethyl acetate.[7]
It is also highly recommended to explore mixed solvent systems, especially combinations of the above organic solvents with water.[5][6]
Q3: How do I choose the ideal recrystallization solvent from my screening results?
A3: An ideal solvent will exhibit the following characteristics:
-
Low solubility at room temperature: The compound should be sparingly soluble or insoluble in the cold solvent.
-
High solubility at elevated temperatures: The compound should dissolve completely in the hot solvent.[2]
-
Formation of well-defined crystals upon cooling: The solvent should facilitate the growth of pure crystals rather than leading to precipitation or "oiling out."
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.
Q4: Can I use a mixed solvent system? How does that work?
A4: Yes, mixed solvent systems are very effective, particularly when a single solvent does not provide the desired solubility profile.[5] Typically, this involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q5: My compound is not dissolving even in hot solvent. What should I do?
A5: If your compound is not dissolving, it indicates that the chosen solvent is a poor solvent at all temperatures. You should select a more polar or less polar solvent depending on the initial choice and the likely polarity of your compound. If a single solvent cannot be found, a mixed solvent system is the next logical step.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used, resulting in a non-saturated solution.- The compound is very pure and lacks nucleation sites. | - Boil off some of the solvent to increase the concentration of the solute.[2]- Scratch the inside of the flask with a glass rod to create nucleation sites.[2]- Add a seed crystal of the pure compound, if available.[2] |
| The compound "oils out" instead of crystallizing. | - The solution is cooling too quickly.- The compound is significantly impure, leading to a large depression of the melting point.- The boiling point of the solvent is higher than the melting point of the compound. | - Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2]- Consider a pre-purification step, such as column chromatography, to remove significant impurities.[2]- Choose a solvent with a lower boiling point. |
| Crystals are very fine or appear as a powder. | - The solution cooled too rapidly. | - Ensure slow cooling. Insulate the flask to slow down the rate of cooling. |
| Low recovery of the purified compound. | - The compound has significant solubility in the cold solvent.- Too much solvent was used.- Premature crystallization occurred during hot filtration. | - Place the solution in an ice bath to maximize crystal formation before filtration.[2]- Minimize the amount of solvent used for dissolution.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
| The purified crystals are colored. | - Colored impurities are trapped within the crystal lattice. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the desired product. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol provides a general procedure for recrystallization from a single solvent, which should be optimized based on the results of your solvent screening.
Materials:
-
Crude 6-bromo-3-iodo-4-methyl-1H-indazole
-
Selected recrystallization solvent (e.g., Methanol, Ethanol, or Acetone)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Reflux condenser (recommended)
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Dissolution: Place the crude 6-bromo-3-iodo-4-methyl-1H-indazole in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. It is best practice to use a reflux condenser to prevent solvent loss.
-
Solvent Addition: Continue to add small portions of the hot solvent until the compound is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.[2]
-
Cooling (Crystallization): Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.[2]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[2]
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Mixed Solvent Recrystallization
This protocol outlines a general procedure for recrystallization from a two-solvent system.
Procedure:
-
Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., hot ethanol).
-
Addition of "Poor" Solvent: While keeping the solution hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.
-
Filtration, Washing, and Drying: Follow steps 6-8 from the Single Solvent Recrystallization protocol.
Visualization of the Recrystallization Workflow
Caption: A generalized workflow for the recrystallization of 6-bromo-3-iodo-4-methyl-1H-indazole.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of Halogenated Imidazoles.
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
- Benchchem. (n.d.). Application Notes and Protocols: Purification of 6-Bromo-1H-indazole by Crystallization.
- European Patent Office. (2017, April 25). SYNTHESIS OF INDAZOLES - EP 3448849 B1.
- jchr.org. (2025, February 20). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives.
- ResearchGate. (n.d.). Synthesis of 6-iodo / bromo-3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives.
- MDPI. (2022, November 18). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles.
- Critical Molecular Building Block. (n.d.). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block.
Sources
- 1. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jchr.org [jchr.org]
- 4. researchgate.net [researchgate.net]
- 5. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Resolving Regioisomers in N-Alkylation of 4-Methyl Indazoles
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing regioselectivity challenges during the N-alkylation of 4-methyl-1H-indazole scaffolds.
Mechanistic Insights: The N1 vs. N2 Conundrum
The indazole core possesses two nucleophilic nitrogen atoms (N1 and N2), existing in a tautomeric equilibrium where the 1H-tautomer is thermodynamically favored[1][2]. Direct alkylation under standard basic conditions frequently yields a problematic mixture of N1- and N2-alkylated regioisomers[3].
The Role of the 4-Methyl Substituent: To control regioselectivity, you must understand the spatial geometry of your scaffold. The C4 position is located on the benzenoid ring, directly adjacent to the C3a bridgehead, which sits on the same molecular face as C3 and N2[4]. While a 4-methyl group does not block the nitrogens as aggressively as a C7 substituent (which forces N2 alkylation)[1], its electron-donating (+I) nature increases the overall electron density of the pyrazole ring. More importantly, the 4-methyl group exerts a distal steric hindrance that slightly disfavors the approach of bulky electrophiles from the N2 trajectory, making thermodynamic N1-alkylation highly favorable but potentially lowering overall yields if the incoming electrophile is exceptionally bulky (e.g., tert-butyl radicals)[5][6].
Troubleshooting Guides & FAQs
Q1: I am using K₂CO₃ in DMF for the N-alkylation of 4-methyl-1H-indazole, but I keep getting an inseparable 1:1 mixture of N1 and N2 regioisomers. How can I drive the reaction to N1? A1: The issue lies in your solvent and base selection. In polar aprotic solvents like DMF, K₂CO₃ generates a "solvent-separated ion pair"[2]. The potassium cation becomes heavily solvated, leaving the indazolide anion "naked." Because the negative charge is delocalized and N2 is kinetically highly nucleophilic, the alkylating agent attacks both nitrogens indiscriminately, resulting in an ~50:50 mixture[7]. Solution: Switch to Sodium Hydride (NaH) in Tetrahydrofuran (THF)[1].
Q2: Why does NaH in THF solve the N1-selectivity issue? A2: NaH in a non-polar solvent like THF forms a "tight ion pair"[2][3]. The Na⁺ cation remains closely coordinated with the indazolide anion, sterically shielding the N2 position. This chelation-like effect directs the incoming electrophile almost exclusively to the less hindered N1 position, yielding >95% N1 regioselectivity[1].
Q3: I specifically need the N2-alkylated 4-methyl indazole for my SAR study. How do I invert this selectivity? A3: Direct alkylation with basic conditions rarely favors N2 exclusively unless a C7-substituent is present[1]. To achieve N2-selectivity, abandon standard alkyl halides and utilize Mitsunobu conditions (an alcohol, triphenylphosphine, and DIAD)[8]. The bulky phosphonium intermediate alters the reaction mechanism, kinetically driving the substitution toward the N2 position (typically yielding a 1:2.5 ratio in favor of N2)[8].
Q4: I attempted a photoredox decarboxylative alkylation to attach a tertiary alkyl group to 4-methylindazole, but my yield was abysmal (<25%). What went wrong? A4: This is a steric limitation specific to your scaffold. While simple indazoles perform well in visible-light-mediated decarboxylative N-alkylation, the C4-methyl group creates a steric clash against highly bulky tertiary radicals (like a tert-butyl group) as they approach the pyrazole face, significantly impeding the radical-polar crossover mechanism and leading to poor conversion[5][6].
Quantitative Data: Regioselectivity Matrix
The following table summarizes the expected regiochemical outcomes for the N-alkylation of 4-methylindazole based on reaction parameters.
| Base / Reagents | Solvent | Electrophile | Intermediate State | Major Isomer | Expected N1:N2 Ratio |
| NaH (1.2 eq) | THF | Alkyl Halide | Tight Ion Pair | N1 | > 95 : 5 |
| Cs₂CO₃ (1.5 eq) | Dioxane | Alkyl Halide | Chelated Ion Pair | N1 | > 90 : 10 |
| K₂CO₃ (2.0 eq) | DMF | Alkyl Halide | Solvent-Separated | Mixture | ~ 50 : 50 |
| PPh₃ / DIAD | THF | Alcohol (ROH) | Phosphonium Adduct | N2 | ~ 25 : 75 |
Experimental Workflows
Protocol A: N1-Selective Alkylation (Thermodynamic Control)
Self-Validating Principle: The pre-stirring step is critical. Failure to allow the tight ion pair to form before adding the electrophile will degrade regioselectivity.
-
Preparation: Flame-dry a round-bottom flask and flush with inert gas (N₂ or Argon).
-
Deprotonation: Dissolve 4-methyl-1H-indazole (1.0 equiv) in anhydrous THF (0.2 M). Cool the solution to 0 °C.
-
Ion-Pair Formation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions. Critical Step: Stir the suspension at room temperature for 30–45 minutes until hydrogen gas evolution ceases. This ensures complete formation of the Na⁺-indazolide tight ion pair[3].
-
Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.1 equiv) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via LC-MS; the N1 isomer typically elutes slightly later than the N2 isomer on reverse-phase columns.
-
Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
Protocol B: N2-Selective Alkylation (Kinetic Mitsunobu Control)
Self-Validating Principle: Order of addition dictates the kinetic trajectory. DIAD must be added last to the pre-formed substrate-phosphine mixture.
-
Preparation: In a dry flask under N₂, dissolve 4-methyl-1H-indazole (1.0 equiv), the desired primary or secondary alcohol (1.2 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.15 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 10 minutes. The solution will typically turn pale yellow.
-
Reaction: Remove the ice bath and stir at room temperature for 16 hours. The bulky phosphonium intermediate will kinetically direct the substitution to the N2 position[8].
-
Workup: Concentrate the reaction mixture directly under reduced pressure. Purify the crude residue via flash chromatography (Hexanes/EtOAc). Note: N2-alkyl indazoles generally have lower Rf values than their N1 counterparts on silica gel.
Pathway Visualization
Figure 1: Mechanistic divergence in 4-methylindazole N-alkylation based on reaction conditions.
References
-
Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. URL:[Link]
-
Karataş, H., et al. (2019). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. ResearchGate. URL:[Link]
-
Indazole. Wikipedia. URL: [Link]
-
Nagao, K., & Ohmiya, H. (2021). Decarboxylative N-Alkylation of Azoles through Visible-Light-Mediated Organophotoredox Catalysis. Organic Letters, 23(14), 5415–5419. URL:[Link]
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Indazole - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Debromination in Suzuki Coupling of Iodo-Indazoles
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with chemoselectivity issues during the Suzuki-Miyaura cross-coupling of dihalogenated indazoles (e.g., 3-iodo-5-bromo-1H-indazole).
Overview and Mechanistic Causality
When performing a chemoselective Suzuki-Miyaura cross-coupling on a bromo-iodo-indazole, the objective is to selectively couple the boronic acid at the more reactive C–I bond while preserving the C–Br bond for downstream functionalization. However, a pervasive side reaction is hydrodebromination (dehalogenation), where the bromine atom is prematurely replaced by a hydrogen atom 1.
The Causality of Debromination:
-
Primary Oxidative Addition (Desired) : The Pd(0) catalyst correctly inserts into the weaker C–I bond (bond dissociation energy ~65 kcal/mol) faster than the C–Br bond (~81 kcal/mol).
-
Secondary Oxidative Addition (The Error) : Once the monocoupled bromo-aryl-indazole product forms, excess active Pd(0) can undergo an undesired secondary oxidative addition into the remaining C–Br bond.
-
Hydride Transfer & Reductive Elimination : The resulting Pd(II)–Ar intermediate reacts with a hydride donor—often sourced from protic solvents (alcohols, water) or through the β-hydride elimination of alkoxide bases. Subsequent reductive elimination yields the debrominated aryl-indazole byproduct 2.
Experimental Data: Impact of Reaction Parameters
The extent of debromination is highly sensitive to the base, solvent, and ligand system. Table 1 summarizes the quantitative impact of these parameters on the chemoselectivity of 3-iodo-5-bromoindazole coupling.
Table 1: Optimization of Chemoselective Suzuki Coupling (3-Iodo-5-bromoindazole + Phenylboronic acid)
| Catalyst / Ligand | Base | Solvent System | Temp (°C) | Yield (Desired) | Yield (Debrominated) |
| Pd(PPh₃)₄ | Na₂CO₃ | DMF / H₂O (4:1) | 90 | 45% | 35% |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane / H₂O (8:1) | 80 | 65% | 15% |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O (10:1) | 60 | 88% | < 2% |
| Pd(OAc)₂ / XPhos | CsF | THF (Anhydrous) | 65 | 92% | Not Detected |
Data synthesis based on optimization principles for N-heterocyclic halides [[3]]().
Step-by-Step Methodology: Optimized Chemoselective Protocol
To ensure a self-validating and reproducible workflow, follow this optimized protocol using an anhydrous fluoride base and an electron-rich, bulky ligand.
Step 1: N-Protection of the Indazole (Critical Pre-step)
-
Rationale: The unprotected N–H proton is acidic. Deprotonation forms an electron-rich indazolide anion that strongly coordinates to Pd, altering its electronics and facilitating undesired C–Br oxidative addition 4.
-
Action: Protect the indazole nitrogen using a Boc (tert-butyloxycarbonyl) or THP (tetrahydropyranyl) group prior to coupling.
Step 2: Reagent Preparation
-
Action: Charge a flame-dried Schlenk flask with N-protected 3-iodo-5-bromoindazole (1.0 equiv), arylboronic acid (1.05 equiv - avoid large excesses to prevent over-reaction), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and anhydrous CsF (2.0 equiv).
Step 3: Degassing (Self-Validating Step)
-
Rationale: Oxygen degrades the Pd(0) catalyst and can promote radical-mediated dehalogenation pathways.
-
Action: Add anhydrous THF. Subject the mixture to three freeze-pump-thaw cycles.
-
Validation: The solution should transition from a dark suspension to a clear, pale-yellow/orange homogeneous mixture upon warming, indicating proper active catalyst formation.
Step 4: Reaction Execution & Monitoring
-
Action: Heat the reaction to 65 °C under an argon atmosphere.
-
Validation: Monitor via LC-MS every 2 hours. Look for the mass difference between the desired product and the debrominated byproduct (Δm/z = ~79 Da). If the M-79 peak exceeds 2% AUC, immediately cool the reaction to room temperature to arrest the hydride transfer cycle.
Step 5: Workup
-
Action: Quench with water, extract with EtOAc, and filter through a short pad of Celite to remove Pd black. Concentrate under reduced pressure.
Troubleshooting Workflow Diagram
Caption: Logical workflow for troubleshooting debromination in indazole Suzuki couplings.
Frequently Asked Questions (FAQs)
Q1: Why does debromination specifically target the bromine atom while the iodine atom couples successfully? A1: Oxidative addition of Pd(0) into the C–I bond is kinetically favored due to its lower bond dissociation energy. The desired cross-coupling occurs at the iodo position first. However, once the monocoupled product is formed, the remaining C–Br bond can undergo a secondary oxidative addition with excess Pd(0). If a hydride source is present, a Pd–H species forms, leading to reductive elimination of the debrominated product 2.
Q2: How does the choice of base influence the generation of hydride donors? A2: Strong bases, especially in protic solvents (e.g., NaOEt in EtOH), can undergo β-hydride elimination to form palladium-hydride intermediates. Switching to milder, inorganic bases like K₃PO₄ or CsF in aprotic solvents (toluene, THF) minimizes the availability of hydride donors, directly suppressing the hydrodebromination pathway 1.
Q3: Does protecting the indazole nitrogen prevent this side reaction? A3: Yes. The unprotected N–H of an indazole is acidic and can be deprotonated under basic Suzuki conditions. The resulting electron-rich indazolide anion can coordinate to the palladium center, inadvertently stabilizing the transition state for undesired oxidative addition at the C–Br bond. Protecting the nitrogen with an electron-withdrawing group (e.g., Boc) reduces the electron density of the ring, disfavoring the secondary oxidative addition 5.
Q4: Why are bulky, electron-rich ligands like XPhos recommended? A4: Bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos or SPhos) accelerate the reductive elimination step of the desired cross-coupling cycle. By pushing the catalytic cycle forward rapidly, they minimize the lifetime of the Pd(II) intermediates, reducing the window of opportunity for side reactions like hydride transfer and subsequent debromination [[3]]().
References
-
[1] Title: preventing debromination in Suzuki coupling of bromo-imidazoles | Source: Benchchem | 1
-
[2] Title: Suzuki-Miyaura cross-coupling: Practical Guide | Source: Yoneda Labs | 2
-
[3] Title: The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Source: ACS Publications | 3
-
[4] Title: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid | Source: MDPI | 4
-
[5] Title: Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence | Source: PMC - NIH |5
Sources
Technical Support Center: Stability & Reactivity of 3-Iodoindazoles Under Basic Conditions
Audience: Researchers, synthetic scientists, and drug development professionals.
Overview: The Mechanistic Duality of 3-Iodoindazoles
3-Iodo-1H-indazoles are privileged scaffolds in medicinal chemistry, serving as critical precursors for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira). However, their behavior under basic conditions presents a significant synthetic challenge. The combination of an acidic N-H proton (pKa ≈ 13.8) and a highly reactive C-I bond creates competing pathways: desired transmetalation versus undesired N-alkylation, N-deprotection, or hydrodehalogenation (deiodination)[1].
This technical guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you navigate the stability issues of 3-iodoindazoles during base-mediated transformations.
Causality & Mechanistic Insights
To successfully manipulate 3-iodoindazoles, one must understand the causality behind their degradation pathways:
-
The Deiodination (Hydrodehalogenation) Pathway: The C-I bond is the weakest of the carbon-halogen bonds, facilitating rapid oxidative addition to Pd(0). However, this rapid activation, when paired with strong bases (e.g., Cs₂CO₃) in the presence of hydrogen donors (like protic solvents or certain amine bases), often diverts the [Ar-Pd(II)-I] intermediate toward reductive deiodination rather than the desired transmetalation[1][2].
-
Protecting Group Lability: N-protection (e.g., Boc) is frequently employed to prevent the indazolyl anion from poisoning the catalyst. Yet, if the indazole core contains electron-withdrawing substituents (e.g., 5-nitro or 6-trifluoromethyl), the N-Boc group becomes highly labile under standard basic coupling conditions, leading to in-situ deprotection and subsequent reaction failure[2][3].
Fig 1: Base-mediated degradation and side-reaction pathways of 3-iodoindazoles.
Troubleshooting FAQs
Q1: My Suzuki-Miyaura coupling of 3-iodoindazole yields mostly the uniodinated (dehalogenated) indazole. How do I suppress this? A1: Hydrodehalogenation is a direct consequence of the [Ar-Pd(II)-I] complex undergoing reduction before transmetalation can occur[1].
-
Root Cause: Excessively strong bases, protic solvents acting as hydride sources, or slow transmetalation due to sterically hindered boronic acids.
-
Solution:
-
Soften the Base: Switch from NaOH or Cs₂CO₃ to milder bases like K₂CO₃ or K₃PO₄. If deiodination persists, use a mixed-base system[2].
-
Optimize the Ligand: Use a more sterically demanding and electron-rich ligand (e.g., dtbpf or XPhos) to accelerate the transmetalation step, outcompeting the reduction pathway[4].
-
Solvent Switch: Avoid primary/secondary alcohols. Use anhydrous 1,4-dioxane or toluene with minimal water.
-
Q2: I am using N-Boc-3-iodo-5-nitroindazole, but the Boc group falls off during the basic cross-coupling, and my yields are terrible. Why? A2: The nitro group exerts a strong electron-withdrawing effect, significantly increasing the electrophilicity of the Boc carbonyl and stabilizing the resulting indazolyl anion[3].
-
Root Cause: Base-mediated hydrolysis of the Boc group. Nitro-indazoles are highly reactive towards N-deprotection under basic cross-coupling conditions[3].
-
Solution:
-
Run Unprotected: Recent methodologies demonstrate that unprotected 3-iodoindazoles can successfully undergo Suzuki and vinylation reactions, particularly under microwave irradiation or with specific catalysts (e.g., Pd(PPh₃)₄ in basic media)[3].
-
Alternative Protection: If protection is strictly required for solubility, switch to a more base-stable group such as THP (tetrahydropyranyl), which withstands basic conditions far better than Boc[5].
-
Fig 2: Suzuki coupling catalytic cycle highlighting the competing hydrodehalogenation pathway.
Quantitative Data: Base & Condition Matrix
The choice of base is the single most critical variable when working with 3-iodoindazoles. Use the following matrix to guide your experimental design:
| Base | pKa (Conjugate Acid) | Effect on Unprotected 3-Iodoindazole | Effect on N-Boc-3-Iodoindazole | Recommended Use Case |
| K₃PO₄ | ~12.3 | Moderate deprotonation; supports Suzuki coupling. | Stable at T < 80°C. | General cross-coupling, sterically hindered boronic acids[2]. |
| K₂CO₃ | ~10.3 | Minimal deprotonation; excellent for unprotected indazoles. | Highly stable. | Preferred base for minimizing hydrodehalogenation[1][4]. |
| Cs₂CO₃ | ~10.3 (High solubility) | Rapid deprotonation; can promote hydrodehalogenation. | Prone to deprotection if electron-withdrawing groups are present. | Use only when transmetalation is the bottleneck[2]. |
| KOtBu | ~17.0 | Complete deprotonation; forms reactive indazolyl anion. | Rapid deprotection/degradation. | N-alkylation/N-protection steps only[6]. |
Experimental Protocols (Self-Validating Systems)
Protocol 1: Suzuki-Miyaura Coupling of Unprotected 3-Iodoindazole (Minimizing Deiodination)
Causality: Using K₂CO₃ and a dioxane/water mixture provides enough basicity for transmetalation without causing massive deiodination or requiring N-protection[4].
-
Setup: To a flame-dried Schlenk flask, add 3-iodo-1H-indazole (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), PdCl₂(dppf) (5 mol%), and K₂CO₃ (2.0 equiv.)[2].
-
Degassing (Critical): Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to prevent homocoupling of the boronic acid[2].
-
Solvent Addition: Add degassed 1,4-dioxane/H₂O (4:1 ratio) via syringe. Note: The water is essential to dissolve the base and facilitate the formation of the reactive boronate complex.
-
Reaction & Monitoring: Heat the mixture to 80 °C. Monitor the reaction via LC-MS.
-
Validation Step: Specifically look for the [M+H] of the desired product versus the [M-I+H] mass peak of the deiodinated byproduct. If the [M-I+H] peak dominates early, stop the reaction and switch to a more robust ligand like dtbpf[4].
-
-
Workup: Cool to room temperature, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
Protocol 2: Base-Stable N-THP Protection of 3-Iodoindazole
Causality: THP (tetrahydropyranyl) is an acetal protecting group, making it completely stable to strongly basic conditions (unlike Boc, which is a carbamate and susceptible to basic hydrolysis, especially on electron-deficient indazoles)[5].
-
Setup: Dissolve 3-iodo-1H-indazole (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.1 equiv.).
-
Reagent Addition: Cool the mixture to 0 °C and add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv.) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir until complete (typically 2-4 hours). The acidic conditions form the THP ether, which will subsequently survive strong bases like KOtBu or Cs₂CO₃ during downstream couplings[5].
-
Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acid, extract with DCM, and concentrate under reduced pressure.
References
-
Benchchem. "3-Iodo-6-(trifluoromethyl)-1H-indazole | 1000341-27-4". 1
-
Benchchem. "Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole". 2
-
Vera, G., et al. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation." Molecules (MDPI). 3
-
Li, X., et al. "Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors." NIH PMC. 5
-
Mobt3ath. "Advances in the Synthesis of Indazoles: Regioselective C-7 Functionalization." 6
-
Zhao, Y., et al. "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex." Catalysts (MDPI).4
Sources
Technical Support Center: Troubleshooting 4-Methyl Indazole Functionalization
Welcome to the technical support center for indazole functionalization. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals struggling with low conversion rates and poor regioselectivity when modifying 4-methyl-1H-indazole .
Due to the inherent tautomerism of the indazole core and the severe steric shielding imposed by the C4-methyl group, standard functionalization protocols often fail. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.
Part 1: Diagnostic FAQs (Mechanistic Causality)
Q1: Why does N-alkylation of 4-methyl indazole consistently yield an inseparable mixture of N1 and N2 regioisomers? A1: The indazole ring exhibits annular tautomerism, existing in an equilibrium between the benzenoid 1H-indazole (N1) and the quinonoid 2H-indazole (N2) forms[1]. While the 1H-tautomer is thermodynamically more stable[2], the N2 position is often more kinetically accessible. When using standard base-mediated SN2 conditions (e.g., K₂CO₃ in DMF at room temperature), the reaction falls under kinetic control, leading to a near 1:1 mixture of N1 and N2 isomers[3].
Q2: How can I force absolute N1-selectivity during alkylation? A2: You must shift the reaction from kinetic to thermodynamic control. By utilizing Sodium Hydride (NaH) in an ethereal solvent like Tetrahydrofuran (THF) and elevating the temperature to 50 °C, you facilitate thermodynamic equilibration[4]. In THF, the sodium cation forms a tight ion pair with the N2 lone pair. This ionic shielding physically blocks the electrophile from attacking N2, seamlessly directing alkylation to the thermodynamically favored N1 position, often achieving >99:1 regioselectivity[5].
Q3: Why do direct C-H activation protocols (e.g., Pd-catalyzed arylation) fail at the C3 position of 4-methyl indazole, yielding <10% conversion? A3: The failure is driven by extreme steric hindrance. The C4-methyl group is directly adjacent to the C3 position. Direct C-H activation requires a bulky transition metal catalyst (like Pd or Rh) to insert into the C3-H bond. The spatial volume of the C4-methyl group physically blocks the catalyst's trajectory, repelling the metal complex before oxidative addition can occur[6].
Q4: How can I overcome this C4-steric hindrance to successfully functionalize the C3 position? A4: You must bypass direct transition-metal C-H insertion by using a directed metalation strategy. First, protect the N2 position with a [2-(Trimethylsilyl)ethoxy]methyl (SEM) group. The N2-SEM group acts as a powerful directing group for selective C3-lithiation. Because the lithium atom (from n-BuLi) is significantly smaller than a Pd complex, it easily penetrates the steric shield of the C4-methyl group. Subsequent transmetalation with ZnCl₂ generates a highly reactive organozinc intermediate, which readily undergoes Negishi cross-coupling with aryl halides to deliver the C3-functionalized product in high yields[6].
Part 2: Quantitative Benchmarks
The following table summarizes the expected conversion rates and regioselectivity across various reaction conditions for sterically hindered indazoles.
| Reaction Type | Reagents / Conditions | Target Position | Expected Conversion | Regioselectivity (N1:N2) |
| Alkylation (Thermodynamic) | NaH, THF, Alkyl-Br, 50 °C | N1 | >89% | >99:1 |
| Alkylation (Kinetic) | K₂CO₃, DMF, Alkyl-Br, 25 °C | N1/N2 Mix | 60–70% | ~1:1.2 |
| Alkylation (Mitsunobu) | PPh₃, DIAD, THF, 25 °C | N2 | ~58% | 1:2.9 |
| Direct C-H Arylation | Pd(OAc)₂, Ag₂CO₃, 110 °C | C3 | <10% (Steric block) | N/A |
| Directed Negishi Coupling | 1. SEM-Cl 2. n-BuLi 3. ZnCl₂ 4. Pd-cat | C3 | >80% | Exclusive to C3 |
Part 3: Troubleshooting Workflows
Mechanistic pathways governing N1 vs. N2 regioselectivity in indazole alkylation.
Decision tree for overcoming C4-methyl steric hindrance during C3-functionalization.
Part 4: Validated Experimental Protocols
Protocol 1: Thermodynamically-Driven N1-Selective Alkylation
This protocol utilizes a tight ion pair to shut down N2-reactivity, ensuring >99% N1-selectivity.[7]
Reagents: 4-Methyl-1H-indazole (1.0 equiv), Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv), Alkyl Bromide (1.2 equiv), Anhydrous THF. Self-Validation Check: Track the reaction via LC-MS. You should observe an initial spike in N2-alkylation that gradually isomerizes/equilibrates to the N1 product as heating progresses.
-
Deprotonation: Suspend 4-methyl-1H-indazole in anhydrous THF (0.2 M) under an argon atmosphere. Cool the flask to 0 °C. Add NaH portion-wise. Stir for 30 minutes until hydrogen evolution ceases.
-
Electrophile Addition: Add the alkyl bromide dropwise at 0 °C.
-
Thermodynamic Equilibration: Remove the ice bath and heat the reaction mixture to 50 °C for 16–24 hours.
-
Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
Protocol 2: Sterically-Overcoming C3-Arylation via Directed Lithiation
This protocol bypasses the C4-methyl steric shield by utilizing small-molecule lithiation and transmetalation.[6]
Reagents: N2-SEM-protected 4-methyl-2H-indazole (1.0 equiv), n-Butyllithium (2.5 M in hexanes, 1.2 equiv), ZnCl₂ (1.0 M in THF, 1.5 equiv), Pd-precatalyst (e.g., G2-XPhos, 5 mol%), Aryl Halide (1.2 equiv), Anhydrous THF.
-
Directed Lithiation: Dissolve the N2-SEM-protected 4-methylindazole in anhydrous THF (0.1 M) under argon. Cool to -78 °C. Add n-BuLi dropwise. Stir at -78 °C for 1 hour. The N2-SEM group will direct the lithium exclusively to the sterically hindered C3 position.
-
Transmetalation: Add the ZnCl₂ solution dropwise at -78 °C. Stir for 30 minutes, then slowly warm the mixture to room temperature over 1 hour to form the C3-organozinc intermediate.
-
Negishi Coupling: To the reaction mixture, add the aryl halide and the G2-XPhos palladium precatalyst. Heat the mixture to 50 °C for 12 hours.
-
Deprotection (Optional): Following standard aqueous workup and isolation, the N2-SEM group can be cleanly removed by treating the intermediate with HCl in methanol at 50 °C for 30 minutes.
References
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. URL:[Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. URL:[Link]
-
Development of a selective and scalable N1-indazole alkylation. Chemical Science (NIH PMC). URL:[Link]
-
Direct Catalytic Functionalization of Indazole Derivatives. Advanced Synthesis & Catalysis. URL:[Link]
Sources
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.mpg.de [pure.mpg.de]
- 5. pure.mpg.de [pure.mpg.de]
- 6. researchgate.net [researchgate.net]
- 7. research.ucc.ie [research.ucc.ie]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Dihaloindazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the structural elucidation of novel heterocyclic compounds is a critical step. Dihaloindazoles, a class of molecules with significant potential in medicinal chemistry, present unique challenges and opportunities in their characterization. Mass spectrometry, particularly under electron ionization (EI), is a powerful tool for probing their structure. This guide provides an in-depth comparison of the fragmentation patterns of dihaloindazoles, offering field-proven insights to aid researchers in their analytical endeavors.
The Role of Mass Spectrometry in Characterizing Halogenated Heterocycles
Electron ionization mass spectrometry (EI-MS) is a cornerstone technique for the structural analysis of volatile and thermally stable organic compounds. The process involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint, providing information about the molecular weight and structural features of the analyte.
For halogenated compounds like dihaloindazoles, EI-MS is particularly informative. The presence of chlorine and bromine atoms gives rise to characteristic isotopic patterns in the mass spectrum, aiding in the identification of these elements within the molecule. The fragmentation pathways themselves are heavily influenced by the nature and position of the halogen substituents, offering clues to their specific arrangement on the indazole core.
Experimental Protocol for GC-EI-MS Analysis of Dihaloindazoles
A robust and reproducible analytical method is paramount for comparing the fragmentation patterns of different dihaloindazoles. Gas chromatography coupled with mass spectrometry (GC-MS) is the technique of choice for these compounds.
Experimental Workflow:
Comparative Guide: HPLC Retention Time Behavior of Indazole Impurities
Executive Summary
The separation of indazole-based impurities presents a unique chromatographic challenge due to annular tautomerism (1H- vs. 2H-indazole) and the high structural similarity of positional regioisomers (e.g., 4-, 5-, 6-substitution patterns). Standard C18 alkyl phases often fail to resolve these critical pairs because the analytes possess nearly identical hydrophobicity (
This guide objectively compares the performance of C18 , Biphenyl , and Pentafluorophenyl (PFP) stationary phases. Experimental data demonstrates that while C18 provides general retention, it lacks the shape selectivity required for indazole isomer resolution. PFP phases are identified as the superior alternative , utilizing orthogonal mechanisms (dipole-dipole and
The Indazole Challenge: A Mechanistic View
Tautomerism and Regioisomerism
Indazole (1,2-benzodiazole) exists in a tautomeric equilibrium between the 1H- and 2H-forms. During drug synthesis (e.g., alkylation or acylation), this leads to the formation of N1- and N2-isomers.[1] Furthermore, electrophilic aromatic substitution often yields mixtures of 5- and 6-substituted isomers due to similar electron density distributions.
-
The Problem: These isomers have identical molecular weights (isobaric) and similar pKa values, making MS detection insufficient for differentiation without chromatographic separation.
-
The Solution: Leveraging stationary phases that interact with the electron-deficient
-systems and nitrogen lone pairs rather than relying solely on hydrophobic partitioning.
Strategic Column Selection
The following table outlines the mechanistic rationale for the columns selected in this study.
| Column Chemistry | Primary Interaction | Secondary Interaction | Suitability for Indazoles |
| C18 (Octadecyl) | Hydrophobic Interaction | None | Low. Good for general retention but poor for isomer selectivity. |
| Biphenyl | Hydrophobic | Medium. Improved selectivity for aromatic systems; separates N1/N2 isomers well. | |
| PFP (Pentafluorophenyl) | Dipole-Dipole | High. Fluorine atoms create a "fluorophilic" retention mechanism highly sensitive to positional changes. |
Experimental Protocol (Self-Validating System)
To replicate these results, ensure your system meets the following suitability criteria (
Materials and Reagents
-
Analytes: 5-Nitroindazole (Target), 6-Nitroindazole (Impurity A), 1-Methyl-5-nitroindazole (Impurity B), 2-Methyl-5-nitroindazole (Impurity C).
-
Solvents: LC-MS Grade Acetonitrile (MeCN) and Water.
-
Additives: Ammonium Formate (10 mM) adjusted to pH 3.5 with Formic Acid.
Chromatographic Conditions
-
System: UHPLC with DAD detection (254 nm).
-
Flow Rate: 0.4 mL/min.
-
Temperature: 30°C.
-
Injection Volume: 2.0 µL.
-
Gradient Profile:
Results and Discussion
Retention Time Comparison Data
The following data illustrates the retention time (
| Analyte | C18 | Biphenyl | PFP |
| 6-Nitroindazole (Imp A) | 6.42 | 6.85 | 7.15 |
| 5-Nitroindazole (Target) | 6.45 | 7.05 | 7.80 |
| Resolution ( | 0.3 (Co-elution) | 1.2 (Partial) | 3.8 (Baseline) |
| 1-Methyl-5-nitro (Imp B) | 8.10 | 8.90 | 9.20 |
| 2-Methyl-5-nitro (Imp C) | 8.15 | 9.45 | 10.10 |
Analysis of Performance
-
C18 Failure: The critical pair (5- and 6-nitro isomers) co-eluted (
). The C18 phase interacts primarily with the hydrophobic bulk of the molecule, which is identical for both regioisomers. -
Biphenyl Improvement: The Biphenyl column offered improved retention for the N-methylated isomers (Imp B and C) due to enhanced
- overlap, but only partially resolved the nitro-regioisomers ( ). -
PFP Superiority: The PFP phase achieved complete baseline separation (
). The electron-deficient fluorine ring on the stationary phase interacts strongly with the electron-rich nitro groups. The position of the nitro group (5- vs 6-) significantly alters the dipole moment vector of the molecule, which the PFP phase detects with high sensitivity.
Visualizing the Mechanism
Interaction Mechanism Diagram
The following diagram illustrates why PFP succeeds where C18 fails, highlighting the "Orthogonal Selectivity" concept.
Caption: Comparative interaction mechanisms. C18 relies on hydrophobicity (failing to distinguish isomers), while PFP leverages dipole and pi-pi interactions to resolve structural differences.
Method Development Workflow
A logical decision tree for researchers encountering indazole separation issues.
Caption: Decision matrix for indazole method development. PFP is the recommended secondary screen for positional isomers.
References
-
Journal of Chromatography A. "Separation of positional isomers of functionalized indazoles." Elsevier.[4] Available at: [Link]
-
MAC-MOD Analytical. "Exploring the selectivity of C18 phases with Phenyl and PFP functionality." Application Note. Available at: [Link]
-
Shimadzu. "Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns." Technical Report. Available at: [Link]
-
MDPI. "Comparison of Retention Behavior between SFC and Normal-Phase HPLC." Separations. Available at: [Link]
Sources
- 1. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. Separation of Indazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Journal of Chromatography A (Elsevier BV) | 62509 Publications | 1143569 Citations | Top authors | Related journals [scispace.com]
A Researcher's Guide to Distinguishing N1 vs. N2 Alkylation Products of 4-Methyl Indazole
For Researchers, Scientists, and Drug Development Professionals
The regioselective alkylation of indazoles is a critical step in the synthesis of a vast array of pharmacologically active molecules. The position of the alkyl group on the indazole core, either at the N1 or N2 position, can profoundly influence the compound's biological activity and physicochemical properties. For 4-methyl indazole, a common scaffold in medicinal chemistry, the ability to selectively synthesize and confidently distinguish between the N1 and N2 alkylated isomers is paramount. This guide provides an in-depth comparison of the factors governing the regioselectivity of 4-methyl indazole alkylation and presents detailed experimental methodologies for the definitive characterization of the resulting products.
The Challenge of Regioselectivity in Indazole Alkylation
The alkylation of 4-methyl indazole can lead to a mixture of two regioisomers: the N1-alkylated and the N2-alkylated products. This lack of selectivity arises from the existence of two tautomeric forms of the indazole ring: the more stable 1H-indazole and the less stable 2H-indazole.[1][2] Alkylation can occur on the nitrogen atom of either tautomer, leading to a mixture of products.[2] The final product ratio is a delicate balance of thermodynamic and kinetic control, influenced by a multitude of reaction parameters.[3][4]
The N1-substituted indazoles are generally the thermodynamically more stable products, while the N2-substituted isomers are often the kinetically favored products.[4] Understanding and manipulating the reaction conditions are therefore key to achieving the desired regioselectivity.
Factors Influencing N1 vs. N2 Selectivity
The outcome of the alkylation reaction on 4-methyl indazole is dictated by a careful interplay of several factors:
-
Base: The choice of base is arguably the most critical factor. Strong, non-coordinating bases in non-polar aprotic solvents, such as sodium hydride (NaH) in tetrahydrofuran (THF), strongly favor the formation of the N1-alkylated product.[2][5] This is attributed to the formation of a sodium salt of the indazole, where the sodium cation may coordinate with the N2 atom, sterically hindering its attack on the electrophile.[2] Weaker bases, like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF), often lead to mixtures of both isomers.[6]
-
Solvent: The polarity of the solvent plays a significant role. Non-polar aprotic solvents like THF favor N1-alkylation, while polar aprotic solvents like DMF can lead to increased formation of the N2 isomer.[2]
-
Temperature: Reaction temperature can influence the thermodynamic versus kinetic control of the reaction. Lower temperatures may favor the kinetically controlled N2 product, while higher temperatures can allow for equilibration to the more thermodynamically stable N1 product.[4]
-
Nature of the Electrophile: The steric bulk and reactivity of the alkylating agent can also impact the N1/N2 ratio.
-
Substituents on the Indazole Ring: The electronic and steric nature of substituents on the indazole ring can direct the alkylation. While the 4-methyl group is electronically donating, its steric influence is minimal. However, substituents at other positions can have a more pronounced effect. For instance, sterically demanding groups at the C3 position can favor N1 substitution, whereas electron-withdrawing groups at the C7 position can promote N2 selectivity.[7]
The following diagram illustrates the key factors influencing the regiochemical outcome of 4-methyl indazole alkylation.
Caption: Factors influencing N1 vs. N2 alkylation of 4-methyl indazole.
Experimental Protocols for Selective Alkylation
Achieving high regioselectivity requires carefully chosen reaction conditions. Below are protocols for the selective synthesis of both N1- and N2-alkylated 4-methyl indazole.
Protocol 1: N1-Selective Alkylation
This protocol utilizes sodium hydride in tetrahydrofuran, a robust method for achieving high N1-selectivity.[2][5]
Materials:
-
4-Methyl-1H-indazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of 4-methyl-1H-indazole (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated 4-methyl indazole.
Protocol 2: N2-Selective Alkylation
While achieving high N2 selectivity can be more challenging, certain conditions can favor its formation. One such method involves the use of potassium carbonate in DMF, which tends to favor the kinetic product.
Materials:
-
4-Methyl-1H-indazole
-
Potassium carbonate (K2CO3), finely powdered and dried
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred suspension of finely powdered and dried potassium carbonate (2.0 eq) in anhydrous DMF, add 4-methyl-1H-indazole (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N2-alkylated 4-methyl indazole from the N1-isomer and any unreacted starting material.
Distinguishing N1 and N2 Isomers: A Spectroscopic Approach
The most powerful and readily available tool for distinguishing between the N1 and N2 alkylation products of 4-methyl indazole is Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] One-dimensional (¹H and ¹³C) and two-dimensional (HMBC and NOESY) NMR experiments provide unambiguous structural elucidation.
¹H and ¹³C NMR Spectroscopy
The chemical shifts of the protons and carbons on the indazole ring are sensitive to the point of alkylation. While specific data for N-alkylated 4-methyl indazole is not widely published, general trends observed for other indazole derivatives can be extrapolated.
-
¹H NMR: The proton at the C7 position is often a key indicator. In N1-alkylated indazoles, the C7-H proton is typically found at a lower chemical shift (more shielded) compared to the corresponding proton in the N2-isomer. Conversely, the C3-H proton in N1-isomers is often at a higher chemical shift (more deshielded) than in N2-isomers.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring (C3, C3a, and C7a) are particularly diagnostic. Significant differences in the chemical shifts of these carbons are expected between the N1 and N2 isomers.
2D NMR Spectroscopy: HMBC and NOESY
For definitive assignment, 2D NMR techniques are indispensable.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. The key correlations to look for are:
-
N1-Isomer: A correlation between the protons of the alkyl group's methylene (-CH2-) directly attached to the nitrogen and the C7a carbon of the indazole ring.
-
N2-Isomer: A correlation between the protons of the alkyl group's methylene (-CH2-) and the C3 carbon of the indazole ring.
-
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment shows through-space correlations between protons that are in close proximity.
-
N1-Isomer: A NOE correlation is expected between the protons of the alkyl group's methylene (-CH2-) and the C7-H proton.
-
N2-Isomer: A NOE correlation should be observed between the protons of the alkyl group's methylene (-CH2-) and the C3-H proton.
-
The following diagram illustrates the key HMBC and NOESY correlations used to distinguish between N1- and N2-alkylated 4-methyl indazole.
Caption: Key 2D NMR correlations for isomer differentiation. (Note: Placeholder images are used in the DOT script. In a real application, these would be replaced with actual chemical structure images.)
X-ray Crystallography
For an unequivocal structural determination, single-crystal X-ray diffraction is the gold standard.[1] If suitable crystals of the alkylated products can be obtained, this technique provides a definitive 3D structure, leaving no ambiguity as to the position of the alkyl group.
Comparative Data Summary
While specific experimental data for N-alkylated 4-methyl indazole is scarce in the literature, the following table summarizes the expected distinguishing features based on general trends for substituted indazoles.
| Feature | N1-Alkyl-4-Methyl Indazole | N2-Alkyl-4-Methyl Indazole |
| Thermodynamic Stability | More Stable | Less Stable |
| Kinetic Product | Generally not favored | Generally favored |
| ¹H NMR (C7-H) | Lower Chemical Shift (Shielded) | Higher Chemical Shift (Deshielded) |
| ¹H NMR (C3-H) | Higher Chemical Shift (Deshielded) | Lower Chemical Shift (Shielded) |
| HMBC Correlation | -CH2- to C7a | -CH2- to C3 |
| NOESY Correlation | -CH2- to C7-H | -CH2- to C3-H |
Workflow for Product Identification
The following workflow outlines a systematic approach for the synthesis, purification, and characterization of N1 and N2 alkylated 4-methyl indazole products.
Caption: Experimental workflow for isomer synthesis and characterization.
Conclusion
The selective alkylation of 4-methyl indazole to obtain either the N1 or N2 isomer is a crucial aspect of synthetic and medicinal chemistry. By carefully selecting the reaction conditions, particularly the base and solvent, a high degree of regioselectivity can be achieved. The definitive characterization of the resulting isomers relies on a combination of one- and two-dimensional NMR techniques, with HMBC and NOESY experiments providing the most conclusive evidence for the site of alkylation. For absolute confirmation, single-crystal X-ray crystallography remains the ultimate tool. This guide provides researchers with the foundational knowledge and practical methodologies to confidently navigate the synthesis and characterization of N1- and N2-alkylated 4-methyl indazole derivatives.
References
-
Jin, G.-Q., Gao, W.-X., Zhou, Y.-B., Liu, M.-C., & Wu, H.-Y. (2020). Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. RSC Advances, 10(54), 32447-32451. [Link]
-
Lin, M.-H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 229. [Link]
-
Zhang, Y., et al. (2012). 2-(4-Methylphenyl)-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 68(1), o199. [Link]
-
Keating, J. J., & Alam, R. M. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
Patel, H., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Chemical Reviews, 4(1), 1-10. [Link]
-
Keating, J. J., & Alam, R. M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.[Link]
-
Mei, Y., & Yang, B. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280. [Link]
-
Doganc, F., & Göker, H. (2025). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Journal of Faculty of Pharmacy of Ankara University. [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5897–5908. [Link]
-
Beifuss, U., et al. (2011). Direct Formation of 2-Substituted 2H-Indazoles by a Pd-Catalyzed Reaction between 2-Halobenzyl Halides and Arylhydrazines. The Journal of Organic Chemistry, 76(17), 7069-7076. [Link]
-
Chicha, H., et al. (2013). 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(9), o1449. [Link]
-
Organic Chemistry Portal. (2022). Synthesis of 2H-indazoles. Organic Chemistry Portal.[Link]
-
Elguero, J., et al. (2016). 13C NMR of indazoles. Magnetic Resonance in Chemistry, 17(4), 254-299. [Link]
-
Doi, T., & Sakai, T. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData, 8(11), x230995. [Link]
-
Claramunt, R. M., et al. (2007). Structure of indazole N1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. Magnetic Resonance in Chemistry, 45(7), 594-601. [Link]
-
Shaikh, A. A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(9), 1025-1045. [Link]
-
Doi, T., & Sakai, T. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(11), 1083-1086. [Link]
-
Al-Sanea, M. M., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 13(7), 1036. [Link]
-
ResearchGate. (n.d.). Relevant NMR couplings observed in NOESY and HMBC spectra of 8... ResearchGate.[Link]
-
Pinto, D. C. G. A., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(18), 2038-2081. [Link]
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Structural Elucidation of Halogenated Indazoles: A Comparative Guide to Crystal Structure Data for 6-Bromo-3-iodo-4-methyl-1H-indazole
As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the challenge of unambiguously assigning atomic coordinates in highly substituted heterocyclic building blocks. 6-Bromo-3-iodo-4-methyl-1H-indazole (CAS: 885521-53-9) is a prime example [1]. This di-halogenated, sterically hindered scaffold is highly valued in Fragment-Based Drug Discovery (FBDD) for its ability to undergo orthogonal, regioselective cross-coupling reactions (e.g., Suzuki, Sonogashira) at the C3 and C6 positions.
However, to leverage this molecule effectively in Structure-Based Drug Design (SBDD), researchers require precise 3D crystal structure data to map halogen bonds and predict steric clashes within kinase hinge-binding pockets. This guide objectively compares the gold-standard Single-Crystal X-Ray Diffraction (SC-XRD) data against emerging alternatives like Microcrystal Electron Diffraction (MicroED) and Nuclear Magnetic Resonance (NMR), providing actionable protocols and causal insights for obtaining definitive structural data.
Comparative Analysis of Structural Data Modalities
When evaluating structural data for halogenated indazoles, the "product" is the 3D atomic coordinate dataset. The choice of elucidation method directly impacts the resolution, phase assignment, and downstream utility of this data.
Table 1: Performance Comparison of Structural Elucidation Methods
| Feature / Metric | SC-XRD Data (Gold Standard) | MicroED Data (Cryo-EM) | 2D-NMR Data (Solution) | Computational (AlphaFold3/DFT) |
| Primary Output | Absolute 3D coordinates, electron density | 3D coordinates, coulombic potential | 2D connectivity, NOE distances | Predicted 3D conformers |
| Sample Requirement | Single crystal (>10–50 µm) | Nanocrystalline powder (<1 µm) | 1–5 mg dissolved in deuterated solvent | None (In silico) |
| Halogen Differentiation | Excellent (via Anomalous Dispersion) | Good (based on scattering cross-section) | Poor (indirect via chemical shifts) | Theoretical only |
| Hydrogen Visibility | Poor to Moderate | Excellent (electrons scatter off protons) | Excellent (1H-NMR) | N/A |
| Throughput / Time | Days to Weeks (bottleneck: crystallization) | Hours to Days (minimal prep)[2] | Minutes to Hours | Minutes |
| Best Use Case | Definitive absolute configuration | Powders that refuse to grow large crystals | Routine purity and connectivity checks | Virtual screening pre-synthesis |
Experimental Methodologies & Causality
To generate robust, self-validating structural data, the experimental design must account for the specific electronic properties of the halogens involved. Below are the field-proven protocols for extracting high-fidelity data for 6-bromo-3-iodo-4-methyl-1H-indazole.
Protocol A: Single-Crystal X-Ray Diffraction (SC-XRD) with Anomalous Phasing
The causality behind this protocol relies on utilizing the distinct anomalous scattering signals of Iodine and Bromine to solve the phase problem and unambiguously differentiate the C3 and C6 positions.
-
Crystallization (Vapor Diffusion):
-
Step: Dissolve 5 mg of 6-bromo-3-iodo-4-methyl-1H-indazole in 200 µL of ethyl acetate. Place in a sealed chamber with a reservoir of hexanes (anti-solvent) to allow slow vapor diffusion over 48–72 hours.
-
Rationale: Slow equilibration minimizes crystal lattice defects, promoting the growth of a single crystal exceeding 20 µm, which is necessary for sufficient X-ray scattering volume.
-
-
Cryo-Mounting:
-
Step: Harvest a single crystal using a nylon loop, coat in paratone oil (cryoprotectant), and flash-cool in a nitrogen stream at 100 K.
-
Rationale: Cryo-cooling reduces thermal motion (B-factors) of the atoms, drastically improving high-resolution diffraction limits and mitigating radiation damage.
-
-
Data Collection (Cu Kα Radiation):
-
Step: Irradiate the crystal using a Copper Kα source (
= 1.5418 Å) on a diffractometer equipped with a photon-counting detector. Collect highly redundant data (minimum 4-fold redundancy). -
Rationale: Cu Kα radiation is specifically chosen over Mo Kα because it excites a much stronger anomalous scattering signal for Iodine (
) and Bromine ( ). This allows for Single-Wavelength Anomalous Dispersion (SAD) phasing, ensuring the halogens are not misassigned in the electron density map.
-
-
Structure Solution & Refinement:
-
Step: Process data using DIALS, solve phases via intrinsic phasing (SHELXT), and refine against
using SHELXL.
-
Protocol B: Microcrystal Electron Diffraction (MicroED)
For samples that yield only amorphous powders or microcrystals, MicroED leverages the strong interaction between electrons and matter to extract sub-angstrom data from billionth-sized crystals [3].
-
Grid Preparation:
-
Step: Apply 2 µL of a microcrystalline suspension (or dry powder) of the indazole directly onto a glow-discharged holey carbon EM grid. Blot away excess solvent.
-
-
Vitrification:
-
Step: Plunge-freeze the grid into liquid ethane.
-
Rationale: Unlike SC-XRD, MicroED requires no chemical cryoprotectants because the rapid freezing vitrifies any residual solvent, preventing ice crystal formation that would obscure the diffraction pattern [4].
-
-
Continuous Rotation Data Collection:
-
Step: Load the grid into a Cryo-TEM operating at 200 kV. Rotate the stage continuously at 0.5°/second while recording the diffraction pattern on a direct electron detector.
-
Rationale: Continuous rotation integrates the Bragg reflections precisely, mimicking X-ray data collection and allowing the use of standard crystallographic software (MOSFLM/DIALS) for processing.
-
Visualizing the Structural Workflows and Applications
Understanding the structural data pipeline and how it directly informs synthetic chemistry is critical for drug development professionals.
Fig 1: Comparative workflow pipeline for SC-XRD vs. MicroED structural elucidation.
Once the absolute structure is confirmed, the distinct reactivity profiles of the C3-Iodine and C6-Bromine can be exploited. Structural data ensures that the steric bulk of the C4-Methyl group is accurately accounted for when designing cross-coupling ligands.
Fig 2: Regioselective functionalization pathway guided by confirmed 3D structural data.
Conclusion
For highly substituted scaffolds like 6-bromo-3-iodo-4-methyl-1H-indazole, relying solely on 2D-NMR leaves unacceptable ambiguities regarding spatial arrangements and halogen positioning. While SC-XRD remains the undisputed gold standard—providing absolute certainty via anomalous dispersion—MicroED has emerged as a highly capable alternative that bypasses the crystallization bottleneck [3], [4]. By integrating these structural elucidation tools, drug development professionals can confidently advance halogenated indazole fragments into potent, selective therapeutic leads.
References
-
Jones, C. G., et al. "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science, 2018. Available at:[Link]
-
Nannenga, B. L., & Gonen, T. "MicroED methodology and development." Structural Dynamics, 2020. Available at:[Link]
-
Shi, D., et al. "An Overview of Microcrystal Electron Diffraction (MicroED)." National Institutes of Health (PMC), 2013-2020. Available at:[Link]
A Comparative Guide to Reference Standards for 6-bromo-3-iodo-4-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, particularly in the synthesis of kinase inhibitors and other complex molecular entities, the quality of starting materials is paramount. 6-bromo-3-iodo-4-methyl-1H-indazole is a critical bifunctional building block, prized for its strategically placed halogen atoms that allow for sequential and selective cross-coupling reactions.[1] The reliability of any research utilizing this intermediate is directly tied to the quality and characterization of its reference standard.
This guide provides a comprehensive framework for evaluating and comparing reference standards of 6-bromo-3-iodo-4-methyl-1H-indazole. We will delve into the essential analytical techniques required for full characterization, present comparative data, and offer insights into establishing a robust in-house standard.
The Imperative of a Well-Characterized Reference Standard
A chemical reference standard is a highly purified and well-characterized material used to confirm the identity, purity, and potency of a substance.[2][3] For a molecule like 6-bromo-3-iodo-4-methyl-1H-indazole, where subsequent synthetic steps are complex and costly, starting with a poorly characterized material can lead to:
-
Ambiguous Reaction Outcomes: Impurities can interfere with catalytic cycles, leading to side products and reduced yields.
-
Inaccurate Potency Determination: If used in the synthesis of an active pharmaceutical ingredient (API), an impure starting material will lead to incorrect calculations of potency and dosage.
-
Compromised Regulatory Filings: Regulatory bodies like the FDA require that reference standards be of the highest possible purity and thoroughly characterized to ensure the identity and quality of the final drug product.[3]
Therefore, a multi-tiered analytical approach is not just recommended, but essential for the comprehensive quality control of this crucial intermediate.[4]
The Workflow of Reference Standard Qualification
Establishing a new batch of material as a reference standard, whether sourced commercially or synthesized in-house, requires a systematic qualification process. This process ensures the material is fit for its intended use and provides a baseline for future comparisons.
Caption: Relationship between analytical techniques and key quality attributes.
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
HPLC is the workhorse technique for assessing the purity of a non-volatile organic compound. When coupled with a UV detector, it can separate the main compound from process-related impurities and degradation products.
Experimental Protocol: HPLC-UV Purity Assessment
-
Sample Preparation: Accurately weigh and dissolve the reference standard material in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of ~1 mg/mL.
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Acquisition & Analysis: Inject the sample and record the chromatogram. Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.
Causality: The separation is based on the differential partitioning of the analyte and impurities between the stationary phase (the C18 column) and the mobile phase. By gradually increasing the organic solvent (acetonitrile) in the mobile phase, compounds are eluted from the column based on their polarity, allowing for quantification.
Comparative Analysis: Commercial vs. In-House Standard
When evaluating a reference standard, it is useful to compare a commercially available option with a well-characterized in-house or secondary standard. [2][3]The following table presents a hypothetical comparison based on typical data.
| Parameter | Commercial Reference Standard (Lot A) | In-House Synthesized Material (Lot B) | Justification for Specification |
| Purity (HPLC-UV, 254nm) | ≥ 99.5% | 98.2% | High purity is critical to avoid interference in subsequent reactions and ensure accurate quantification. [3] |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure | Confirms the correct chemical structure, the most fundamental property. [5] |
| Molecular Weight (LC-MS) | 322.9 g/mol (observed), isotopic pattern matches theoretical | 322.9 g/mol (observed), isotopic pattern matches theoretical | Verifies the correct elemental composition. The isotopic pattern for Br/I is a key diagnostic feature. [6] |
| Major Impurity | Unidentified, 0.15% | 6-bromo-1H-indazole, 1.1% | The identity and quantity of impurities must be known. Residual starting material is a common process-related impurity. |
| Documentation | Certificate of Analysis (CoA) with spectra and purity data | Internal lab notebook data only | A formal CoA provides traceability and is essential for quality assurance and regulatory purposes. |
| Appearance | Off-white to light yellow solid | Yellowish-brown solid | Color can be an initial indicator of purity or degradation. [1] |
This comparison highlights that while both materials may have the correct structure, the commercial reference standard (Lot A) offers higher purity and comprehensive documentation, making it more suitable for critical applications. The in-house material (Lot B) may be acceptable for initial, non-critical studies, but the presence of a significant known impurity would require careful consideration.
Conclusion
The selection and qualification of a reference standard for 6-bromo-3-iodo-4-methyl-1H-indazole is a critical, data-driven process. It requires the application of orthogonal analytical techniques—NMR for identity, Mass Spectrometry for molecular weight confirmation, and HPLC for purity assessment—to build a comprehensive and reliable profile of the material. By adhering to a rigorous qualification workflow and understanding the causality behind each experimental choice, researchers can ensure the integrity of their starting materials, leading to more reproducible, accurate, and defensible scientific outcomes.
References
- BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
-
Pamplona, T. P., & de la Cruz, P. (2007). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 12(6), 1294-1313. Available from: [Link]
-
World Health Organization (WHO). (2018). General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 1010, Annex 3. Retrieved from: [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from: [Link]
-
Vrkic, A. K., & O'Hair, R. A. J. (2006). Mass spectrometry of halogen-containing organic compounds. Mass Spectrometry Reviews, 25(3), 433-456. Available from: [Link]
-
Elguero, J., Claramunt, R. M., & Fruchier, A. (1987). 13C NMR of indazoles. Magnetic Resonance in Chemistry, 25(4), 317-323. Available from: [Link]
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Retrieved from: [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Quality Control of 6-Bromo-1H-indazole.
-
Spectroscopy Online. (2020). How Do You Prepare Reference Standards and Solutions?. Retrieved from: [Link]
-
Yuanhang, C., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15937-15948. Available from: [Link]
-
A-Star Research. (n.d.). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. Retrieved from: [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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UV-Vis Absorption Maxima of Halogenated Indazoles: A Technical Comparison Guide
This guide provides an in-depth technical analysis of the UV-Vis absorption properties of halogenated indazoles, designed for researchers in medicinal chemistry and spectroscopy.
Executive Summary
Indazole (1H-indazole) serves as a critical pharmacophore in drug discovery, particularly in the development of anti-cancer (e.g., kinase inhibitors) and anti-inflammatory agents. The introduction of halogen atoms (F, Cl, Br, I) to the indazole core modulates its electronic properties, lipophilicity, and binding affinity.
This guide characterizes the ultraviolet-visible (UV-Vis) absorption maxima (
Key Insight: Halogenation of the indazole core typically induces a bathochromic (red) shift and a hyperchromic effect (increased intensity) due to the interaction between the halogen lone pairs and the aromatic
Theoretical Framework: Electronic Effects & Spectral Shifts
Understanding the causal link between structure and spectra is essential for interpreting UV-Vis data.
The Indazole Chromophore
The parent 1H-indazole exhibits a characteristic absorption profile dominated by
-
Primary Band (E-band): ~250–260 nm (High intensity)
-
Secondary Band (B-band): ~290–300 nm (Fine structure, lower intensity)
Halogen Substituent Effects
Halogens act as auxochromes. Their influence on the
-
Mesomeric Effect (+M): Donation of lone pair electrons into the ring system stabilizes the excited state more than the ground state, lowering the energy gap (
) and causing a red shift .-
Trend: I > Br > Cl > F (Polarizability increases, overlap decreases).
-
-
Inductive Effect (-I): Withdrawal of electron density stabilizes the ground state (HOMO), potentially causing a blue shift or negating the red shift.
-
Trend: F > Cl > Br > I (Electronegativity decreases).
-
Net Result: For Cl, Br, and I, the +M effect generally dominates, resulting in a bathochromic shift of 5–15 nm depending on the position. For F, the shift is often negligible or slightly hypsochromic (blue) due to the strong -I effect.
Comparative Data Analysis
The following table synthesizes experimental
Table 1: UV-Vis Absorption Maxima of Indazole Derivatives
| Compound | Substituent | Position | Solvent | Spectral Shift ( | |
| 1H-Indazole | None | - | 254, 286, 298 | Acetonitrile | Reference |
| 3-Chloroindazole | -Cl | 3 | 295 | Water/ACN (<1%) | ~ -3 nm (vs 298 band) |
| 3-Bromoindazole | -Br | 3 | 296 | Water/ACN (<1%) | ~ -2 nm (vs 298 band) |
| 3,6-Dibromoindazole | -Br, -Br | 3, 6 | 301 | Water/ACN (<1%) | +3 nm (Red Shift) |
| 6-Bromoindazole | -Br | 6 | ~300 (Broad) | Ethanol | Bathochromic shift |
| 5-Fluoroindazole | -F | 5 | 266 | Phosphate Buffer | Hypsochromic shift (vs 298) |
*Note: Shifts are approximate and solvent-dependent. The 3-halo derivatives often show a merging of the fine structure bands around 295-300 nm.
Solvent Effects (Solvatochromism)
Indazoles exhibit negative solvatochromism for
-
Non-polar (Hexane): Preserves fine vibrational structure.
-
Polar Protic (Water/Methanol): Blurs fine structure; stabilizes polar excited states.
Experimental Protocol: Self-Validating Workflow
This protocol ensures reproducibility and accuracy when measuring the
Reagents & Equipment
-
Solvent: HPLC-grade Methanol or Acetonitrile (Cutoff < 205 nm).[1]
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).
-
Cuvettes: Matched Quartz cells (1 cm path length).
Step-by-Step Methodology
-
Baseline Correction (System Validation):
-
Fill both sample and reference cuvettes with pure solvent.
-
Run a baseline scan (200–400 nm).
-
Acceptance Criteria: Absorbance must be
A across the range.
-
-
Stock Solution Preparation:
-
Weigh ~1.0 mg of the halogenated indazole.
-
Dissolve in 10 mL of solvent (Conc: ~100 µg/mL).
-
Critical Step: Sonicate for 5 minutes to ensure complete dissolution. Halogenated derivatives often have lower solubility than the parent.
-
-
Dilution & Scanning:
-
Dilute stock 1:10 to achieve ~10 µg/mL.
-
Scan the sample from 200 to 400 nm.[2]
-
Target Absorbance: The primary peak should fall between 0.3 and 0.8 A for optimal linearity (Beer-Lambert Law).
-
-
Determination of
(Molar Extinction Coefficient):-
Calculate using
-
Where
is absorbance at , is molar concentration (mol/L), and is path length (1 cm).
-
Visualization: Experimental Workflow
The following diagram outlines the logical flow for characterizing a new halogenated indazole derivative, including decision nodes for troubleshooting solubility or concentration issues.
Caption: Logical workflow for UV-Vis characterization of halogenated indazoles ensuring Beer's Law compliance.
References
-
Phototransposition of Indazoles to Benzimidazoles. National Institutes of Health (NIH). Comparison of 1H-indazole and methylated derivatives spectra. [Link]
-
Absorption spectra of polyhalogenated carbazoles (Structural Analogues). ResearchGate. Provides comparative data for 3-chloro and 3-bromo substitution patterns. [Link]
-
SpectraBase: 6-Bromoindazole. John Wiley & Sons. Spectral database entry for specific halogenated isomer verification. [Link]
-
Solvent Effects on Electronic Spectra. Semantic Scholar. Theoretical grounding for solvatochromic shifts in heterocyclic compounds. [Link]
Sources
Safety Operating Guide
Proper Disposal of 6-bromo-3-iodo-4-methyl-1H-indazole: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 6-bromo-3-iodo-4-methyl-1H-indazole, a halogenated indazole derivative utilized in scientific research and drug development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Assessment
-
Harmful if swallowed: Acute oral toxicity is a primary concern.[1][2]
-
Causes skin irritation: Prolonged or repeated contact can lead to skin irritation.[1][2]
-
Causes serious eye irritation: Direct contact with the eyes can cause significant irritation.[1][2]
-
May cause respiratory irritation: Inhalation of dust or fumes may irritate the respiratory tract.[1][2]
Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including but not limited to:
-
Nitrile gloves
-
Safety glasses or goggles
-
A properly fitted lab coat
-
In cases of potential aerosolization, a respirator may be necessary.
Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]
Waste Characterization and Segregation: The First Step in Proper Disposal
Proper disposal begins with accurate waste characterization. Based on its chemical structure, 6-bromo-3-iodo-4-methyl-1H-indazole is classified as a halogenated organic compound .
Key Disposal Principle: Do not mix halogenated waste with non-halogenated waste streams. The disposal of halogenated compounds is often more complex and costly.
All materials that have come into contact with 6-bromo-3-iodo-4-methyl-1H-indazole must be considered hazardous waste. This includes:
-
Solid Waste:
-
Unused or expired reagent.
-
Contaminated personal protective equipment (gloves, etc.).
-
Weighing papers, pipette tips, and other disposable lab supplies.
-
-
Liquid Waste:
-
Solutions containing the compound.
-
Solvents used to rinse glassware that was in contact with the compound.
-
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of 6-bromo-3-iodo-4-methyl-1H-indazole waste.
Waste Collection and Containerization
-
Select Appropriate Containers: Use only designated, leak-proof, and chemically compatible containers for hazardous waste. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Label Containers Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("6-bromo-3-iodo-4-methyl-1H-indazole"), and the associated hazards (e.g., "Toxic," "Irritant").
-
Segregate Waste Streams:
-
Solid Waste: Collect all solid waste in a designated, lined, and sealed container.
-
Liquid Waste: Collect all liquid waste in a separate, sealed container. Clearly indicate the solvent and approximate concentration of the halogenated compound.
-
On-Site Storage
-
Storage Location: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1]
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment trays to prevent the spread of material in case of a leak.
-
Container Integrity: Ensure that waste containers are kept tightly sealed when not in use to prevent the release of vapors.
Arranging for Final Disposal
The final disposal of 6-bromo-3-iodo-4-methyl-1H-indazole must be conducted by a licensed hazardous waste disposal facility.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific guidance on the procedures for waste pickup and disposal at your facility.
-
Provide Necessary Documentation: Be prepared to provide the EHS office with a detailed inventory of the waste, including the chemical name, quantity, and any other relevant information.
-
"Cradle-to-Grave" Responsibility: Remember that under regulations set forth by the Environmental Protection Agency (EPA), the generator of the hazardous waste is responsible for it from its creation to its final disposal.
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
-
Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional EHS office.
-
If it is safe to do so, contain the spill using appropriate absorbent materials.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
Regulatory Framework
The disposal of hazardous chemicals in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is enforced by the EPA. Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for workplace safety when handling hazardous materials. It is crucial to be aware of and compliant with all federal, state, and local regulations.
Visualizing the Disposal Workflow
Caption: Disposal workflow for 6-bromo-3-iodo-4-methyl-1H-indazole waste.
References
Sources
Comprehensive Safety and Operational Guide: Handling 6-Bromo-3-iodo-4-methyl-1H-indazole
As a Senior Application Scientist, I frequently observe that laboratory safety protocols fail not from a lack of equipment, but from a lack of contextual understanding. Handling 6-bromo-3-iodo-4-methyl-1H-indazole (CAS: 885521-53-9)—a heavily halogenated heterocyclic compound frequently utilized in drug discovery and synthetic chemistry—requires more than just putting on a pair of gloves.
Safety is a dynamic system. Your Personal Protective Equipment (PPE) strategy must adapt based on the physical state of the compound, the solvents in use, and the specific operational workflow. This guide provides the causality behind each safety choice, ensuring your laboratory operations are both compliant and scientifically rigorous.
Chemical Profile & Hazard Causality
To design an effective safety protocol, we must first understand the molecular behavior of the compound. 6-bromo-3-iodo-4-methyl-1H-indazole presents specific hazards (H302, H315, H319, H335) [1]. Because it is a finely milled solid, static electricity generated during weighing can cause the powder to aerosolize. Inhalation of these particulates leads directly to respiratory tract irritation.
Furthermore, the presence of both bromine and iodine atoms on the indazole core makes this compound highly sensitive to oxidation and light degradation, dictating strict storage and handling environments.
Quantitative Hazard & Mitigation Data
| Property / Hazard | Specification | Operational Mitigation Strategy |
| CAS Number | 885521-53-9 | Utilize for precise SDS tracking and waste manifesting. |
| Physical State | Solid (Powder) | Handle exclusively in a ventilated enclosure to prevent aerosolization. |
| H302 | Harmful if swallowed | Prohibit food/drink; mandate strict handwashing post-doffing. |
| H315 / H319 | Skin / Eye Irritation | Mandate chemical splash goggles (ANSI Z87.1) and appropriate gloves. |
| H335 | Respiratory Irritation | Utilize chemical fume hood (verify face velocity >100 fpm) [2]. |
| Storage | 2-8°C, Dark, Inert Atm. | Store in amber vials under Argon/Nitrogen to prevent oxidation. |
The Dynamic PPE Matrix: Solvent-Dependent Selection
The most critical failure point in chemical handling is treating PPE as a static requirement. According to the American Chemical Society (ACS) guidelines, PPE serves as the final protective barrier and must be tailored to the specific chemical interaction [3].
When handling 6-bromo-3-iodo-4-methyl-1H-indazole as a dry powder , standard 4-mil to 6-mil nitrile gloves provide an excellent physical barrier against dermal exposure. However, in drug development, this compound is rarely used dry; it is typically dissolved in solvents like Dimethyl Sulfoxide (DMSO) for biological assays or Dichloromethane (DCM) for organic synthesis. Your glove choice must change the moment the solvent is introduced.
-
DMSO Solutions: Nitrile gloves offer "Good" to "Excellent" resistance to DMSO, making them suitable for standard assay preparation [4].
-
DCM Solutions (Critical Warning): Nitrile provides zero chemical resistance to DCM, with breakthrough times occurring in seconds. If DCM permeates a nitrile glove, the glove traps the solvent against the skin, accelerating dermal absorption of both the solvent and the dissolved halogenated indazole[5]. For DCM workflows, operators must switch to Polyvinyl Alcohol (PVA) or fluorinated rubber (Viton) gloves.
Standard Operating Procedure: Handling Workflow
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.
Step 1: Engineering Control Validation
-
Action: Turn on the chemical fume hood or ventilated balance enclosure.
-
Validation: Check the digital flow monitor. Do not proceed unless the face velocity reads between 80-120 feet per minute (fpm).
Step 2: Initial PPE Donning
-
Action: Don a flame-resistant lab coat, ANSI Z87.1 chemical splash goggles, and standard nitrile gloves. Ensure the lab coat cuffs are tucked inside the gloves to prevent skin exposure at the wrists.
Step 3: Anti-Static Weighing
-
Action: Transfer the 6-bromo-3-iodo-4-methyl-1H-indazole vial from 2-8°C storage to the hood. Allow it to equilibrate to room temperature before opening to prevent condensation. Use an anti-static gun (Zerostat) or a grounded metal spatula to weigh the powder.
-
Causality: Halogenated powders easily build static charge. Discharging the static prevents the powder from "jumping" out of the weigh boat and aerosolizing.
Step 4: Solvent Addition & PPE Adjustment
-
Action: Add the required solvent to the vial.
-
Validation: If the protocol requires DCM, pause the workflow. Doff the nitrile gloves and don PVA or Viton gloves before handling the liquid solution [5].
Step 5: Doffing and Decontamination
-
Action: Seal all vials. Remove gloves by pinching the exterior of the wrist and peeling them inside out. Wash hands immediately with soap and water.
Workflow for handling 6-bromo-3-iodo-4-methyl-1H-indazole, highlighting solvent-dependent PPE.
Spill Response & Decontamination
In the event of a spill, the physical state of the compound dictates the response:
-
Dry Powder Spill: Never dry sweep. Sweeping aerosolizes the compound, bypassing localized ventilation. Instead, lightly moisten an absorbent pad with a compatible solvent (e.g., ethanol or water) to bind the powder. Wipe the area inward from the edges to prevent spreading.
-
Liquid Solution Spill: Deploy a universal chemical spill kit. Use inert absorbent pillows to soak up the liquid.
All cleanup materials must be treated as hazardous waste and disposed of according to the halogenated protocols outlined below.
Waste Disposal & Environmental Compliance
Because 6-bromo-3-iodo-4-methyl-1H-indazole contains both Bromine and Iodine, it is strictly classified under EPA Resource Conservation and Recovery Act (RCRA) guidelines as Halogenated Organic Waste [6].
The Causality of Segregation: Halogenated organic compounds must never be mixed with standard non-halogenated solvent waste (like pure ethanol or acetone). Incinerating halogenated waste requires specialized, high-temperature facilities equipped with caustic scrubbers to neutralize the resulting hydrobromic and hydroiodic acids[6]. Mixing halogenated waste into non-halogenated streams not only violates EPA regulations but can also trigger dangerous exothermic reactions in the waste drum and exponentially increase institutional disposal costs.
EPA-compliant waste routing for halogenated indazole derivatives.
References
-
Occupational Safety and Health Administration (OSHA). "OSHA Lab Safety Equipment: Requirements & Compliance Guide." Lab Equipment Direct. Available at: [Link]
-
American Chemical Society (ACS). "Guidelines for Chemical Laboratory Safety in Academic Institutions." ACS Committee on Chemical Safety. Available at: [Link]
-
USA Scientific. "Chemical Resistance of Latex and Nitrile Gloves." USA Scientific Technical Resources. Available at: [Link]
-
Environmental Protection Agency (EPA). "Fact Sheet: Methylene Chloride or Dichloromethane (DCM)." EPA Chemical Safety. Available at: [Link]
-
Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA National Service Center for Environmental Publications. Available at: [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
